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  • Product: 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide
  • CAS: 65767-07-9

Core Science & Biosynthesis

Foundational

The Biological Activity of 4,5-Dihydro-1H-imidazol-2-ylamine: A Technical Guide to a Core Pharmacophore

Abstract The 4,5-dihydro-1H-imidazol-2-ylamine, commonly known as the 2-aminoimidazoline scaffold, represents a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4,5-dihydro-1H-imidazol-2-ylamine, commonly known as the 2-aminoimidazoline scaffold, represents a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating a spectrum of activities primarily through their interaction with adrenergic and imidazoline receptors. This technical guide provides an in-depth exploration of the biological activities associated with this core structure. We will dissect the molecular mechanisms of action at its primary protein targets, present a comparative analysis of the structure-activity relationships of its key derivatives, and provide detailed, field-proven protocols for assessing its biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important pharmacophore.

Introduction: The 2-Aminoimidazoline Scaffold

The compound 4,5-Dihydro-1H-imidazol-2-ylamine is the unsubstituted parent of the 2-aminoimidazoline class of molecules. While it serves as a fundamental building block, its primary significance in pharmacology arises from the diverse biological activities exhibited by its substituted derivatives.[1][2] These compounds are well-recognized for their ability to modulate the sympathetic nervous system and other physiological processes by targeting specific receptor systems.

The hydroiodide salt form of 4,5-Dihydro-1H-imidazol-2-ylamine enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.[3] However, the biological activity is conferred by the 2-aminoimidazoline cation itself. The core structure acts as a bioisostere for the guanidinium group found in endogenous ligands like norepinephrine and agmatine, allowing it to bind to adrenergic and imidazoline receptors.[4]

This guide will focus on the three primary receptor systems modulated by 2-aminoimidazoline derivatives:

  • α₂-Adrenergic Receptors (α₂-ARs)

  • Imidazoline I₁ Receptors

  • Imidazoline I₂ Receptors

Understanding the interplay between these targets is crucial, as the selectivity profile of a given derivative dictates its therapeutic application, from antihypertensives and analgesics to potential antidepressants.[5][6]

Part 1: Molecular Targets and Mechanisms of Action

The physiological effects of 2-aminoimidazoline derivatives are a direct consequence of their interaction with specific cell surface and intracellular receptors. The affinity and efficacy at each target can vary significantly based on the chemical substitutions on the core scaffold.

α₂-Adrenergic Receptors: The Canonical Target

α₂-Adrenergic receptors are G-protein coupled receptors (GPCRs) that are central to the regulation of the sympathetic nervous system.[5] There are three main subtypes: α₂ₐ, α₂ₙ, and α₂C. Ligands based on the 2-aminoimidazoline structure, such as the prototypical drug clonidine, are well-known α₂-AR agonists.

Mechanism of Action: Upon agonist binding, the α₂-AR couples to an inhibitory G-protein (Gαi/o). This initiates a signaling cascade that leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This reduction in cAMP has several downstream consequences, including the modulation of ion channel activity and protein kinase A (PKA) signaling.

In the central nervous system, presynaptic α₂-ARs on noradrenergic neurons act as autoreceptors. Their activation by agonists like clonidine inhibits the further release of norepinephrine, leading to a decrease in sympathetic outflow from the brainstem. This sympatholytic effect is the primary mechanism behind the antihypertensive and sedative properties of many 2-aminoimidazoline derivatives.[6]

G_protein_coupled_receptor_signaling_pathway Receptor α₂-Adrenergic Receptor G_Protein Gαi/o-βγ Complex Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 2-Aminoimidazoline Agonist Ligand->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Norepinephrine Release) PKA->Response Phosphorylates Targets

Caption: α₂-Adrenergic Receptor Signaling Pathway.

Imidazoline I₁ Receptors: A Non-Adrenergic Pathway for Blood Pressure Control

The discovery that the hypotensive effects of some imidazoline compounds could not be fully explained by their α₂-AR activity led to the identification of imidazoline-specific receptors.[7] The I₁ receptor is primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical site for blood pressure regulation.[7]

Mechanism of Action: The I₁ receptor signaling pathway is distinct from classical GPCRs. It is not linked to adenylyl cyclase but instead involves the hydrolysis of phosphatidylcholine by phospholipase C, leading to the generation of the second messenger diacylglycerol (DAG). This pathway can subsequently activate downstream signaling cascades involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK). Activation of I₁ receptors in the RVLM leads to a reduction in sympathetic nerve activity, contributing significantly to the antihypertensive effects of drugs like rilmenidine and moxonidine, which show greater selectivity for I₁ receptors over α₂-ARs, resulting in fewer sedative side effects.[8]

I1_Receptor_Signaling I1_Receptor Imidazoline I₁ Receptor PLC Phospholipase C (PLC) I1_Receptor->PLC PC Phosphatidylcholine PLC->PC Hydrolyzes Ligand 2-Aminoimidazoline Ligand Ligand->I1_Receptor DAG Diacylglycerol (DAG) PC->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Response Cellular Response (↓ Sympathetic Outflow) MAPK->Response Leads to

Caption: Imidazoline I₁ Receptor Signaling Pathway.

Imidazoline I₂ Receptors: A Target for Analgesia and Neuroprotection

I₂ receptors are found in various tissues, including the brain, liver, and kidney, and are notably located on the outer mitochondrial membrane.[4][9] They represent a highly heterogeneous class of binding sites.

Mechanism of Action: The function of I₂ receptors is not fully elucidated, but a primary mechanism involves an allosteric modulatory binding site on monoamine oxidase (MAO-A and MAO-B).[4] MAO enzymes are critical for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. By binding to I₂ sites, ligands can inhibit MAO activity, leading to an increase in the synaptic concentration of these neurotransmitters. This mechanism is thought to underlie the analgesic effects of I₂ ligands, particularly in models of chronic and neuropathic pain.[9] Furthermore, I₂ receptor ligands have shown promise in neuroprotection, potentially through the modulation of apoptotic pathways and inflammation.[10]

Part 2: Pharmacological Profile and Structure-Activity Relationships (SAR)

Table 1: Comparative Binding Affinities (Ki, nM) of Key 2-Aminoimidazoline Derivatives

Compoundα₂-Adrenergic ReceptorI₁-Imidazoline ReceptorI₂-Imidazoline ReceptorPrimary ActivityReference(s)
Clonidine 32304Low Affinityα₂/I₁ Agonist (Antihypertensive, Sedative)[11][12]
Guanfacine 751293Low AffinitySelective α₂ₐ Agonist (Antihypertensive, ADHD)[10][11][12]
Rilmenidine 2440231Low AffinitySelective I₁ Agonist (Antihypertensive)[11][12][13]
Cirazoline High Affinity (α₁)12.6 (pKi=7.9)High Affinityα₁ Agonist / IGRS Ligand[3]
Idazoxan AntagonistAntagonistAntagonistα₂/I₁/I₂ Antagonist (Research Tool)[4]

(Note: Ki values are compiled from various studies and tissue preparations; direct comparison should be made with caution. Lower Ki indicates higher affinity.)

Structure-Activity Relationship Insights:

  • Aromatic Substitution: The presence and nature of a substituted aromatic ring attached to the 2-amino group are critical for high affinity at α₂-ARs. Ortho-substitution on the phenyl ring, as seen in clonidine (2,6-dichloro), is a classic feature for potent α₂ agonism.[8]

  • Lipophilicity and I₁ Selectivity: Increasing the lipophilicity of the aromatic substituent can shift selectivity towards I₁ receptors. Rilmenidine, with its oxazoline structure, demonstrates significantly higher affinity for I₁ sites compared to α₂ sites, which is believed to contribute to its reduced sedative effect compared to clonidine.[6][11][13]

  • Bridging Group: The nature of the linker between the aromatic ring and the imidazoline core influences activity. Simple amino linkers are common, but modifications can drastically alter the pharmacological profile.

  • Imidazoline Ring Integrity: The 4,5-dihydro-1H-imidazol-2-ylamine core is essential. The N-H in the heterocyclic ring appears to be a requirement for α₂-receptor affinity.[8]

Part 3: Methodologies for Assessing Biological Activity

To characterize the biological activity of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide or its derivatives, a suite of in vitro and in vivo assays is required. The following protocols are standardized methodologies for this class of compounds.

Protocol: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Caption: Workflow for a Radioligand Competition Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cerebral cortex for α₂-AR, rabbit kidney for I₁/I₂) or cultured cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), determine protein concentration (e.g., via BCA assay), and store at -80°C.[14]

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50-100 µg of membrane protein.

      • A fixed concentration of radioligand (e.g., [³H]-Rauwolscine for α₂-AR, [³H]-Clonidine for I₁-sites, [³H]-Idazoxan for I₂-sites) near its Kd value.

      • Varying concentrations of the unlabeled test compound (e.g., 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide).

      • For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM phentolamine).

    • Incubate the plate for 60-90 minutes at room temperature or 30°C to allow binding to reach equilibrium.[14]

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[14]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol: [³⁵S]GTPγS Functional Assay for α₂-AR Activity

This functional assay measures the activation of Gαi/o-coupled receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Caption: Workflow for a [³⁵S]GTPγS Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare cell membranes expressing the α₂-AR as described in the binding assay protocol.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Prepare stock solutions of GDP (final concentration ~10-30 µM) and [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Assay Procedure:

    • In a 96-well plate, add 20-50 µg of membrane protein per well.

    • Add varying concentrations of the test compound (potential agonist). For antagonist studies, pre-incubate with the antagonist before adding a known agonist.

    • Add GDP to the assay buffer.

    • Initiate the reaction by adding [³⁵S]GTPγS. The final assay volume is typically 100-200 µL.

    • Incubate for 60-90 minutes at 30°C with gentle agitation.[16]

  • Termination and Counting:

    • Stop the reaction by rapid filtration through GF/C filters.

    • Wash filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters and quantify the bound radioactivity by scintillation counting.[16][17]

  • Data Analysis:

    • Subtract basal binding (in the absence of agonist) from all values.

    • Plot the stimulated binding against the log concentration of the agonist.

    • Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Protocol: In Vivo Microdialysis

This in vivo technique is used to measure neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insight into the pharmacodynamic effects of a compound.

Step-by-Step Methodology:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to a specific brain region (e.g., the RVLM for antihypertensive effects or the locus coeruleus for sedation/arousal).[7]

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow a 1-2 hour equilibration period.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the test compound (e.g., 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide) systemically (i.p. or i.v.).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for neurotransmitter content (e.g., norepinephrine) using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Data Analysis:

    • Quantify the neurotransmitter concentrations in each sample.

    • Express the post-administration levels as a percentage of the stable baseline levels.

    • Plot the percent change in neurotransmitter concentration over time to visualize the drug's effect.

Conclusion

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide is the parent compound of a pharmacologically vital class of molecules. Its biological activity is multifaceted, stemming from its ability to interact with α₂-adrenergic and I₁/I₂-imidazoline receptors. While the unsubstituted core itself may have modest affinity, it provides the essential scaffold upon which highly potent and selective ligands have been built. The balance of activity between these receptor systems, which can be finely tuned through synthetic modification, dictates the therapeutic outcome, leading to important drugs for hypertension, pain, ADHD, and other CNS disorders. The methodologies detailed in this guide provide a robust framework for researchers to investigate the biological activity of this compound and its derivatives, facilitating the continued exploration of this privileged structure in drug discovery.

References

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  • Zhang, Y., & Li, J. X. (2018). Imidazoline I2 receptors: an update. British Journal of Pharmacology, 175(1), 1-13. [Link]

  • Yeşilada, A., & Bamgbade, O. A. (2017). The imidazoline receptors and ligands in pain modulation. Journal of Basic and Clinical Physiology and Pharmacology, 28(4), 283-291. [Link]

  • Guyenet, P. G. (2014). Rostral ventrolateral medulla and hypertension. Hypertension, 64(5), 926-932. [Link]

  • Timmermans, P. B., & van Zwieten, P. A. (1981). Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. Journal of Medicinal Chemistry, 24(5), 502-506. [Link]

  • Kamisaki, Y., et al. (1998). Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses. Annals of the New York Academy of Sciences, 861, 198-206. [Link]

  • Bricca, G., et al. (1989). Rilmenidine selectivity for imidazoline receptors in human brain. European Journal of Pharmacology, 163(2-3), 373-7. [Link]

  • Liao, Y., et al. (2023). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 963-967. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]

  • Ernsberger, P., et al. (1995). Optimization of Radioligand Binding Assays for I₁-Imidazoline Sites. Annals of the New York Academy of Sciences, 763, 135-149. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Milligan, G. (2003). [35S]GTPgammaS binding in G protein-coupled receptor assays. Methods in Molecular Biology, 237, 107-19. [Link]

  • Katic, M., et al. (2000). Clonidine and ST-91 May Activate Imidazoline Binding Sites in the Heart to Release Atrial Natriuretic Peptide. Hypertension, 36(4), 623-628. [Link]

  • Ernsberger, P., & Haxhiu, M. A. (1997). The I1-imidazoline receptor: from binding site to therapeutic agent in hypertension. Journal of Cardiovascular Pharmacology, 30 Suppl 4, S11-8. [Link]

  • Reid, J. L. (1997). Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses. Clinical and Experimental Hypertension, 19(1-2), 221-229. [Link]

  • Bondareva, L. G., et al. (2004). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Chemical Bulletin, 53(8), 1736-1742. [Link]

  • da Silva, M. P., et al. (2016). Blockade of Rostral Ventrolateral Medulla (RVLM) Bombesin Receptor Type 1 Decreases Blood Pressure and Sympathetic Activity in Anesthetized Spontaneously Hypertensive Rats. Frontiers in Physiology, 7, 205. [Link]

  • Götz, A., et al. (2003). Alpha(2A)-adrenergic versus imidazoline receptor controversy in rilmenidine's action: alpha(2A)-antagonism in humans versus alpha(2A)-agonism in rabbits. Journal of Hypertension, 21(12), 2337-2347. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134784, 4,5-Dihydro-1H-imidazol-2-amine. [Link]

  • Saidaminov, M. I., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Materials, 14(24), 7695. [Link]

  • Wikipedia. (n.d.). 2-Imidazoline. [Link]

  • NIST. (n.d.). 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-. [Link]

  • Ruffolo Jr, R. R., & Waddell, J. E. (1982). Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist. Journal of Pharmacology and Experimental Therapeutics, 222(1), 29-36. [Link]

  • Faria, H. P., et al. (2016). Blockade of Rostral Ventrolateral Medulla (RVLM) Bombesin Receptor Type 1 Decreases Blood Pressure and Sympathetic Activity in Anesthetized Spontaneously Hypertensive Rats. ResearchGate. [Link]

  • Sallee, F. R., & Fadel, J. (2012). Profile of guanfacine extended release and its potential in the treatment of attention-deficit hyperactivity disorder. Neuropsychiatric Disease and Treatment, 8, 231-240. [Link]

  • Wikipedia. (n.d.). Clonidine. [Link]

  • Sławiński, J., et al. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Molecules, 27(21), 7485. [Link]

  • Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • Parini, A., et al. (1989). Different Affinities of a2-Agonists for Imidazoline and a2-Adrenergic Receptors. American Journal of Hypertension. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • Pigini, M., et al. (2000). Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Bioorganic & Medicinal Chemistry, 8(5), 1015-1023. [Link]

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Sources

Exploratory

Potential Therapeutic Uses of 2-Amino-2-Imidazoline Derivatives: A Technical Guide to Pharmacology, Synthesis, and Clinical Translation

Executive Summary The 2-amino-2-imidazoline scaffold is a privileged pharmacophore that has evolved significantly from its early classification as a simple α2​ -adrenergic receptor agonist. Modern pharmacological researc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-2-imidazoline scaffold is a privileged pharmacophore that has evolved significantly from its early classification as a simple α2​ -adrenergic receptor agonist. Modern pharmacological research has uncovered a complex network of distinct Imidazoline Receptors (I1, I2, and I3) that mediate diverse physiological processes ranging from sympatho-inhibition to neuroprotection and metabolic regulation[1]. This whitepaper provides an in-depth technical analysis of the therapeutic potential of 2-amino-2-imidazoline derivatives, detailing their receptor-specific causality, structural pharmacology, and the self-validating experimental protocols required for their synthesis and evaluation.

Structural Pharmacology and Tautomerism

The therapeutic versatility of 2-amino-2-imidazoline derivatives stems from their unique electronic structure and tautomeric stability. Density Functional Theory (DFT) calculations consistently demonstrate that the amino tautomer is the most stable form in both the gas phase and solution[2].

  • Causality in Binding: The structural stability of the amino tautomer preserves the aromatic character of the imidazole ring, which is otherwise disrupted in imino tautomers[2][3]. This stable conformation allows the derivatives to effectively mimic endogenous guanidine groups, facilitating highly specific, directional hydrogen-bonding interactions within the binding pockets of imidazoline receptors[2].

Receptor Pharmacology & Therapeutic Avenues

Historically, compounds containing the 2-amino-2-imidazoline moiety (e.g., clonidine) were thought to exert their antihypertensive effects solely via central α2​ -adrenergic receptors[4]. Today, therapeutic development focuses on isolating the effects of the three primary Imidazoline Receptors (IRs)[5].

I1 Receptors: Cardiovascular & Metabolic Control

I1 receptors are primarily localized in the brainstem (rostral ventrolateral medulla) and peripheral tissues such as the liver[1][5].

  • Mechanism & Causality: Activation of central I1 receptors decreases sympathetic nervous system outflow, leading to a reduction in blood pressure without the severe sedative effects associated with α2​ -adrenoceptor activation[5].

  • Clinical Translation (LNP599): LNP599 is a highly selective I1 receptor agonist prototype ( Ki​ = 3.2 nM)[6]. By selectively targeting I1, LNP599 not only induces sympatho-inhibition but also acts as a pharmacological activator of hepatic AMPK/adiponectin signaling[7]. This dual mechanism blunts diet-induced body weight gain, prevents hypertriglyceridemia, and significantly increases the HDL to LDL/VLDL cholesterol ratio, making it a prime candidate for treating metabolic syndrome[7][8].

I2 Receptors: Analgesia & Neuroprotection

I2 receptors are widely distributed allosteric binding sites found in the central and peripheral nervous systems[1][9].

  • Mechanism & Causality: I2 receptor ligands modulate the monoaminergic descending inhibitory pathway and directly impact sensory neurons[10][11].

  • Clinical Translation (CR4056): CR4056 is a first-in-class I2 receptor ligand that has shown significant efficacy in Phase II clinical trials for knee osteoarthritis pain[12][13]. Mechanistically, CR4056 inhibits bradykinin-induced Protein Kinase C epsilon (PKC ϵ ) translocation in dorsal root ganglia (DRG) neurons[11]. Because this inhibition is blocked by pertussis toxin, it confirms the causality of Gi​ protein-coupled intracellular pathways, completely independent of α2​ -adrenoceptors[11].

I3 Receptors: Glycemic Control

Located on pancreatic β -cells, I3 receptors regulate insulin secretion by interacting with ATP-sensitive potassium channels (Kir6.2), offering theoretical avenues for diabetes management[1][5].

Quantitative Data Presentation

Table 1 summarizes the pharmacological profiles and quantitative data of key 2-amino-2-imidazoline derivatives and related ligands.

CompoundPrimary TargetQuantitative Affinity / Efficacy DataClinical / Development StatusPrimary Indication
LNP599 I1 Imidazoline Receptor Ki​ = 3.2 nM (I1)Preclinical / In VivoHypertension, Metabolic Syndrome
CR4056 I2 Imidazoline ReceptorWOMAC pain improvement: 14–20 points vs. 10 (placebo)Phase II Clinical TrialsOsteoarthritis Pain, Analgesia
Moxonidine I1 > α2​ -AdrenoceptorHigh I1/ α2​ selectivity ratioApproved / Clinical UseHypertension
Clonidine α2​ -Adrenoceptor / I1High affinity for both receptorsApproved / Clinical UseHypertension, ADHD

Mandatory Visualization: Receptor Signaling

MOA Ligand 2-Amino-2-Imidazoline Derivatives I1 I1 Receptors (Brainstem/Liver) Ligand->I1 Agonism (e.g., LNP599) I2 I2 Receptors (Nervous System) Ligand->I2 Agonism (e.g., CR4056) BP Sympatho-inhibition (BP Reduction) I1->BP Metab AMPK Activation (Metabolic Control) I1->Metab Pain PKCε Inhibition (Analgesia/CR4056) I2->Pain

Divergent signaling pathways of 2-amino-2-imidazoline derivatives via I1 and I2 receptors.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the chemical and biological causality behind each step.

Protocol 1: High-Yield, One-Pot Synthesis of 2-Amino-2-Imidazoline Derivatives

Traditional syntheses (e.g., the Gluchowski method using imidazoline sulfonic acid) suffer from moderate yields and require complex extractions[14]. The following protocol utilizes an acylated 2-thio-substituted intermediate to ensure high-yield precipitation[14][15].

  • Rationale (Causality): Acylating the nitrogen atom of a 2-thiomethyl-2-imidazoline activates the thioether, transforming it into a superior leaving group. Subsequent introduction of a primary amine in a proton-rich environment drives a rapid nucleophilic substitution, directly precipitating the final product and bypassing tedious chromatography[14][15].

  • Step 1 (Acylation): Dissolve 2-thiomethyl-2-imidazoline in an anhydrous organic solvent. Add a preferred acylating agent (e.g., di-tert-butyl dicarbonate) under an inert atmosphere to form the acylated 2-thio-substituted intermediate[15].

  • Step 2 (Amine Coupling): In the same reaction vessel (one-pot), introduce the target primary amine (e.g., 5-amino-4-ethylbenzimidazole) along with a proton source (organic acid)[14].

  • Step 3 (Isolation): Maintain the reaction at optimal temperature until the 2-amino-2-imidazoline derivative precipitates. Filter and wash the precipitate to obtain the high-purity product[14][15].

Synthesis Start 2-Thio-Substituted Imidazoline Acylation Step 1: Acylation (Avoids Sulfonic Acid) Start->Acylation Intermediate Acylated 2-Thio Intermediate Acylation->Intermediate High Yield Activation Coupling Step 2: Amine Coupling (Proton Source) Intermediate->Coupling Product 2-Amino-2-Imidazoline Derivative Coupling->Product Direct Precipitation

Optimized two-step, one-pot synthesis workflow for 2-amino-2-imidazoline derivatives.

Protocol 2: Radioligand Binding Assay for Receptor Selectivity Validation

To validate the I1 vs. α2​ selectivity of synthesized derivatives (e.g., LNP599):

  • Rationale (Causality): Because 2-amino-2-imidazolines can cross-react with α2​ -adrenoceptors, competitive displacement of highly specific radioligands is required to calculate the inhibition constant ( Ki​ ) for each receptor subtype, proving target specificity[6].

  • Step 1: Prepare membrane homogenates from tissues expressing the target receptors (e.g., PC12 cells for I1, rat cerebral cortex for α2​ ).

  • Step 2: Incubate membranes with a fixed concentration of radioligand: [3H] -clonidine for I1 receptors (in the presence of an α2​ masker) and [3H] -RX821002 for α2​ -adrenoceptors[6].

  • Step 3: Introduce the synthesized 2-amino-2-imidazoline derivative at increasing concentrations ( 10−10 to 10−4 M).

  • Step 4: Terminate the reaction via rapid vacuum filtration. Measure bound radioactivity using liquid scintillation counting and derive Ki​ values via non-linear regression analysis[6].

Future Perspectives: Oncology and Cuproptosis

Beyond cardiovascular and neurological applications, the 2-amino-2-imidazoline scaffold is being actively explored in oncology. Recent studies indicate that specific derivatives and related complexes can act as copper ionophores, inducing cuproptosis (copper-dependent cell death) in treatment-resistant prostate cancer models. This mechanism disrupts mitochondrial Fe-S clusters, marking an innovative frontier for combination therapies in oncology[16].

References

  • Imidazoline receptors, novel agents and therapeutic potential - NIH.
  • (PDF)
  • Imidazoline I2 receptors: an upd
  • Imidazoline Receptor System: The Past, the Present, and the Future - PubMed.
  • 1H-Imidazol-2-amine | Research Chemical - Benchchem.
  • Copper death combination therapy: the innovative frontier and challenges in prostate cancer tre
  • I1-imidazoline receptor-mediated cardiovascular and metabolic effects in high-fat diet-induced metabolic syndrome in r
  • Efficacy and safety of the first-in-class imidazoline-2 receptor ligand CR4056 in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial - PubMed.
  • EP0944603B1 - Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives - Google P
  • A Randomized, Placebo-Controlled, Double-Blind, Phase II Clinical Trial of the First-in-Class Imidazoline-2 Receptor Ligand CR4056 in Pain from Knee Osteoarthritis and Disease Phenotypes - ACR Meeting Abstracts.
  • WO1998023595A1 - Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives - Google P
  • CR4056, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane transloc
  • Protective effects of the imidazoline-like drug lnp599 in a marmoset model of obesity-induced metabolic disorders - PubMed.
  • DFT investigation of the amino/imino proton transfer process of 2-amino-2-oxazolin-4-one in gas phase and solution - Journal of Theoretical and Comput
  • Synthesis and Biological Evaluation of 2-Aryliminopyrrolidines as Selective Ligands for I1 Imidazoline Receptors: Discovery of New Sympatho-Inhibitory Hypotensive Agents with Potential Beneficial Effects in Metabolic Syndrome - ACS Public
  • Efficacy of CR4056, a first-in-class imidazoline-2 analgesic drug - Dove Medical Press.

Sources

Foundational

The Imidazoline Enigma: A Technical Guide to a Novel Receptor Family

A Senior Application Scientist's In-depth Analysis of the Discovery, History, and Core Methodologies in Imidazoline Compound Research For decades, the full therapeutic potential of imidazoline compounds was masked by a c...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Analysis of the Discovery, History, and Core Methodologies in Imidazoline Compound Research

For decades, the full therapeutic potential of imidazoline compounds was masked by a case of mistaken identity. Initially classified as conventional alpha-adrenergic agents, a series of serendipitous discoveries and meticulous scientific investigation unveiled a novel and distinct class of receptors, opening up new frontiers in drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and history of imidazoline compounds, detailing the pivotal experiments and core methodologies that have shaped our current understanding of this enigmatic receptor family.

From Nasal Decongestants to a New Receptor Hypothesis: A Serendipitous Journey

The story of imidazoline compounds begins not in the high-stakes world of cardiovascular medicine, but with the humble nasal decongestant. The precursor, imidazole, was first synthesized in the 1850s, with the first imidazoline synthesis occurring in 1888.[1] However, it wasn't until the 1940s that the therapeutic applications of these compounds began to be explored, leading to the development of early derivatives like naphazoline for nasal decongestion.[1][2][3] These compounds were effective vasoconstrictors, and their mechanism of action was logically attributed to their interaction with α-adrenergic receptors.[2][]

A pivotal moment in the history of imidazoline research came with the development of clonidine in the 1960s.[5] Initially investigated as a nasal decongestant, its potent antihypertensive effects quickly became the focus of research.[1][5] For years, the scientific consensus held that clonidine's ability to lower blood pressure was mediated exclusively through its agonist activity at α2-adrenergic receptors in the brainstem, leading to a decrease in sympathetic outflow.[5][6][7][8][9][10]

However, inconsistencies in this narrative began to emerge. In 1984, a seminal study by Bousquet and colleagues provided compelling evidence that challenged the prevailing α2-adrenergic receptor-centric view.[11][12] Their research demonstrated that direct microinjections of imidazoline compounds into the rostral ventrolateral medulla (RVLM) of the brainstem produced a hypotensive effect, whereas catecholamines, which are potent α2-adrenergic agonists, did not elicit the same response at this specific site.[11][12] This groundbreaking work strongly suggested the existence of a non-adrenergic binding site that was specific for imidazoline structures.[6][11][12] This observation was the genesis of the imidazoline receptor hypothesis.

Further research by Ernsberger and colleagues in 1987 provided additional evidence for these distinct binding sites.[6] Their work, utilizing radioligand binding assays, successfully differentiated these novel sites from α2-adrenoceptors, solidifying the concept of a new receptor class.[6]

Unmasking the Imidazoline Receptor Family: Classification and Pharmacology

Subsequent research led to the classification of imidazoline receptors into three main subtypes: I1, I2, and I3, each with distinct pharmacological properties and tissue distribution.[6][13][14]

Receptor SubtypePrimary FunctionKey Ligands (Examples)
I1 Inhibition of the sympathetic nervous system, leading to a decrease in blood pressure.[6][15]Clonidine, Moxonidine, Rilmenidine[6]
I2 Implicated in various psychiatric conditions and pain modulation.[6][8]Idazoxan, 2-BFI[16]
I3 Regulation of insulin secretion from pancreatic β-cells.[6][13]Efaroxan, RX871024[13][17]

The development of second-generation centrally acting antihypertensive agents, such as moxonidine and rilmenidine, was a direct result of this new understanding. These drugs were designed to have a higher selectivity for I1 imidazoline receptors over α2-adrenergic receptors, with the aim of reducing the sedative side effects associated with less selective compounds like clonidine.[7][18][19][20]

Core Methodologies: The Tools of Discovery

The differentiation of imidazoline receptors from α-adrenergic receptors was made possible by the application of key pharmacological techniques, most notably radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay for Imidazoline Receptor Characterization

This protocol outlines a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for a specific imidazoline receptor subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the target imidazoline receptor.

  • Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]clonidine for I1 receptors, [³H]idazoxan for I2 receptors).

  • Unlabeled test compound (competitor).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test compound.

    • Prepare a solution of the radiolabeled ligand at a concentration typically near its dissociation constant (Kd).

    • Prepare the membrane/receptor suspension in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the unlabeled test compound at various concentrations, the radiolabeled ligand, and the membrane/receptor suspension to each well.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation.

Signaling Pathways: The Molecular Mechanisms of Action

The three imidazoline receptor subtypes utilize distinct signaling pathways to exert their physiological effects.

I1 Imidazoline Receptor Signaling

Activation of the I1 imidazoline receptor is primarily associated with the regulation of blood pressure.[6] Its signaling cascade is thought to involve the activation of phospholipase A2, leading to the release of arachidonic acid and the subsequent production of prostaglandins.[2][21] This pathway is distinct from the typical G-protein coupled receptor pathways that involve adenylyl cyclase or phospholipase C.[21]

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1R I1 Imidazoline Receptor PLA2 Phospholipase A2 (PLA2) I1R->PLA2 Activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Generates Ligand Imidazoline Agonist (e.g., Moxonidine) Ligand->I1R Binds Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Leads to PhysiologicalResponse Decreased Sympathetic Outflow & Blood Pressure Prostaglandins->PhysiologicalResponse Mediates

Caption: I1 Imidazoline Receptor Signaling Pathway.

I2 Imidazoline Receptor Signaling

The I2 imidazoline receptor is closely associated with monoamine oxidase (MAO), particularly MAO-B, where it is thought to act as an allosteric binding site.[18][22][23] Ligands binding to the I2 site can modulate the activity of MAO, thereby influencing the levels of neurotransmitters in the brain. This mechanism is believed to underlie the role of I2 receptors in neurological and psychiatric conditions.[22][23]

I2_Signaling_Pathway cluster_mitochondria Outer Mitochondrial Membrane MAO Monoamine Oxidase (MAO) Neurotransmitters Neurotransmitters (e.g., Dopamine) MAO->Neurotransmitters Metabolizes Modulation Modulation of Neurotransmitter Levels MAO->Modulation Alters Metabolism I2Site I2 Imidazoline Binding Site (Allosteric) I2Site->MAO Allosterically Modulates Ligand I2 Ligand (e.g., Idazoxan) Ligand->I2Site Binds

Caption: I2 Imidazoline Receptor Signaling Pathway.

I3 Imidazoline Receptor Signaling

The I3 imidazoline receptor plays a role in regulating insulin secretion from pancreatic β-cells.[13] Its signaling pathway is linked to the modulation of ATP-sensitive potassium (K-ATP) channels.[9][17] Inhibition of these channels by I3 receptor activation leads to membrane depolarization, calcium influx, and subsequent insulin release.[9][17]

I3_Signaling_Pathway cluster_beta_cell Pancreatic β-cell Membrane I3R I3 Imidazoline Receptor KATP_Channel ATP-sensitive K+ (K-ATP) Channel I3R->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Ligand I3 Ligand (e.g., Efaroxan) Ligand->I3R Binds Depolarization->Ca_Channel Opens Insulin_Release Insulin Release Ca_Influx->Insulin_Release Triggers

Caption: I3 Imidazoline Receptor Signaling Pathway.

The Evolving Landscape and Future Directions

The discovery and characterization of imidazoline receptors represent a paradigm shift in our understanding of a class of compounds once thought to be well-understood. This journey, from a simple nasal decongestant to a complex family of receptors with diverse physiological roles, underscores the importance of rigorous scientific inquiry and the potential for serendipitous findings to drive innovation.

The development of selective I1 agonists like moxonidine and rilmenidine has already provided safer and better-tolerated antihypertensive therapies.[18][19][20] The ongoing research into I2 and I3 receptor ligands holds promise for the development of novel treatments for a range of conditions, including chronic pain, neurodegenerative diseases, and metabolic disorders.[8][13]

As our understanding of the molecular intricacies of imidazoline receptor signaling continues to grow, so too will the opportunities for the rational design of new and more effective therapeutic agents. The imidazoline enigma, once a source of confusion, is now a beacon guiding the way to a new era of drug discovery.

References

  • Bousquet, P., Feldman, J., & Schwartz, J. (1984). Central cardiovascular effects of alpha-adrenergic drugs: differences between catecholamines and imidazolines. Journal of Pharmacology and Experimental Therapeutics, 230(1), 232–236.
  • Ernsberger, P., Meeley, M. P., Mann, J. J., & Reis, D. J. (1987). Clonidine binds to imidazole binding sites as well as α2-adrenoceptors in the ventrolateral medulla. European Journal of Pharmacology, 134(1), 1–13.
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  • Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences, 881, 35–53.
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  • Stähle, H. (2000). A historical perspective: development of clonidine. Best Practice & Research Clinical Anaesthesiology, 14(2), 237-246.
  • Bousquet, P., Bruban, V., Schann, S., Greney, H., Ehrhardt, J. D., Dontenwill, M., & Feldman, J. (1999). Imidazoline receptors: a new concept in central regulation of the arterial blood pressure. American Journal of Hypertension, 12(4 Pt 2), 47S-50S.
  • Ernsberger, P., Haxhiu, M. A., Graff, L. M., Collins, L. A., Dreshaj, I., Grove, D. L., ... & Reis, D. J. (1995). I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling. Annals of the New York Academy of Sciences, 763, 22–42.
  • Chan, S. L. F., & Morgan, N. G. (1990). The influence of imidazoline and other compounds on insulin secretion from rat islets of Langerhans. European Journal of Pharmacology, 176(1), 97–101.
  • van Zwieten, P. A., & Timmermans, P. B. (1984). Central and peripheral α-adrenoceptors. Pharmacological aspects and clinical implications. Advances in drug research, 13, 209–254.
  • Prichard, B. N., & Tomlinson, B. (1986). The additional properties of beta-adrenoceptor blocking drugs. Journal of cardiovascular pharmacology, 8 Suppl 4, S1–S12.
  • Bousquet, P., Feldman, J., Bloch, R., & Schwartz, J. (1981). The nucleus reticularis lateralis: a region highly sensitive to clonidine. European journal of pharmacology, 69(3), 389-392.
  • Ernsberger, P., Giuliano, R., Willette, R. N., & Reis, D. J. (1990). Role of imidazoline receptors in the vasodepressor response to clonidine analogs in the rostral ventrolateral medulla. Journal of Pharmacology and Experimental Therapeutics, 253(1), 408–418.
  • Efanov, A. M., Zaitsev, S. V., Berggren, P. O., & Efendic, S. (1996). Imidazoline compounds stimulate insulin release by inhibition of K(ATP) channels and interaction with the exocytotic machinery. Diabetes, 45(11), 1610–1618.
  • Piletz, J. E., & Sletten, K. (1993). Nonadrenergic imidazoline binding sites on human platelets. Journal of Pharmacology and Experimental Therapeutics, 267(3), 1493–1502.
  • Hudson, A. L., Gough, R., Tyacke, R., Lione, L., Lalies, M., Lewis, J., ... & Nutt, D. J. (1999). Novel selective compounds for the investigation of imidazoline receptors. Annals of the New York Academy of Sciences, 881, 81–91.
  • van Zwieten, P. A. (2000). Renewed interest in centrally acting antihypertensive drugs. Cardiovascular journal of South Africa, 11(5), 225-229.
  • de Vos, H., Czerwiec, E., De Backer, J. P., & Vauquelin, G. (1997). Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum.
  • Ernsberger, P. R., & Haxhiu, M. A. (1997). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. The American journal of physiology, 273(5 Pt 2), R1572–R1579.
  • Harfstrand, A., Fuxe, K., Cintra, A., Agnati, L. F., Zini, I., Zoli, M., ... & Goldstein, M. (1988). Demonstration of adrenoceptor-neuropeptide Y receptor interactions in the central nervous system of the rat. Journal of neural transmission, 73(2), 81-99.
  • Molderings, G. J., Donecker, K., Burian, M., & Göthert, M. (2000). Imidazoline receptors: a challenge. Pharmacology & therapeutics, 86(2), 107-123.
  • Bousquet, P., & Feldman, J. (1999). Drugs acting on imidazoline receptors: a review of their clinical pharmacology, their use in blood pressure control and their potential interest in cardioprotection. Drugs, 58(5), 799–812.
  • van Zwieten, P. A. (1997). Central imidazoline (I1) receptors as targets of centrally acting antihypertensives: moxonidine and rilmenidine. Journal of hypertension, 15(2), 117-125.
  • Proks, P., & Ashcroft, F. M. (1997). Phentolamine block of KATP channels is mediated by the SUR1 subunit.
  • Raddatz, R., Parini, A., & Lanier, S. M. (1997). Localization of the imidazoline binding domain on monoamine oxidase B. Molecular pharmacology, 52(4), 549–553.
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  • Reid, J. L. (1997). Moxonidine. Journal of human hypertension, 11 Suppl 1, S21–S24.
  • Ernsberger, P., Westbrooks, K. L., Christen, M. O., & Schäfer, S. G. (1992). A second generation of centrally acting antihypertensive agents act on putative I1-imidazoline receptors. Journal of cardiovascular pharmacology, 20 Suppl 4, S1-10.
  • Timmermans, P. B., & van Zwieten, P. A. (1982). α2-Adrenoceptors: classification, localization, mechanisms, and targets for drugs. Journal of medicinal chemistry, 25(12), 1389–1401.

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Exploratory

Comprehensive Spectroscopic Profiling of 4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly polar, nitrogen-rich heterocycles. 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide (commonly kn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly polar, nitrogen-rich heterocycles. 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide (commonly known as 2-amino-2-imidazoline hydroiodide) is a critical precursor in the synthesis of α2​ -adrenergic agonists, organocatalysts, and complex macrocyclic ligands.

Because it is a hydroiodide salt, its spectroscopic behavior differs fundamentally from its free base counterpart. This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic characterization of this compound, detailing the causality behind specific analytical choices and providing a robust framework for structural verification.

Structural Dynamics & Theoretical Grounding

To accurately interpret the spectroscopic data of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide, one must first understand its structural dynamics. As detailed in the , the free base (C₃H₇N₃) exists in a tautomeric equilibrium between the amino and imino forms.

However, upon reaction with hydroiodic acid, the molecule undergoes protonation. This event fundamentally alters the molecule's electronic landscape. Protonation occurs at the ring nitrogen, locking the molecule into a highly symmetric, resonance-stabilized guanidinium cation . This delocalization distributes the positive charge evenly across the N-C-N system, enforcing chemical equivalence across the imidazoline ring—a critical factor that dictates the simplicity of its NMR spectra.

Tautomerism A Free Base (Amino/Imino Tautomers) B Protonation by HI (pKa ~ 13) A->B + H+ C Symmetric Guanidinium Ion (Delocalized Charge) B->C Resonance

Protonation pathway leading to the symmetric guanidinium resonance hybrid.

Self-Validating Experimental Protocols

The following workflows are designed not merely as a sequence of steps, but as a self-validating analytical system. Every experimental choice is grounded in the physicochemical reality of the hydroiodide salt.

Workflow A Sample Desiccation (Vacuum Oven, 40°C) B NMR Spectroscopy (DMSO-d6, 400 MHz) A->B C FT-IR Spectroscopy (Diamond ATR) A->C D HRMS-ESI (Positive & Negative Mode) A->D E Data Integration & Structural Validation B->E C->E D->E

Workflow for the comprehensive spectroscopic characterization of the hydroiodide salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality of Solvent Choice: 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide is a highly polar organic salt. Non-polar solvents like CDCl₃ will fail to solvate the ionic lattice. While D₂O is an excellent solvent for salts, it induces rapid hydrogen-deuterium (H/D) exchange, which would completely obliterate the signals from the four exchangeable protons on the guanidinium moiety. DMSO-d₆ is selected because its high dielectric constant dissolves the salt, while its aprotic nature slows proton exchange sufficiently to allow observation of the broad N-H resonances.

  • Protocol:

    • Weigh 15 mg of the desiccated hydroiodide salt.

    • Dissolve completely in 0.6 mL of isotopically pure DMSO-d₆ (99.9% D).

    • Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s).

  • Self-Validation Checkpoint: Integrate the ¹H spectrum. The ratio of the aliphatic ring protons to the exchangeable guanidinium protons must be exactly 1:1 (4H : 4H). An inflated exchangeable peak indicates atmospheric moisture contamination.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality of Technique: Hydroiodide salts are inherently hygroscopic. Traditional KBr pellet preparation requires grinding the sample with a highly hygroscopic matrix in ambient air, which inevitably introduces water. This yields a massive, broad O-H stretch at ~3400 cm⁻¹ that masks the crucial N-H stretches of the imidazoline ring. Attenuated Total Reflectance (ATR) bypasses this matrix effect entirely.

  • Protocol:

    • Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate.

    • Place 2-3 mg of the neat solid powder directly onto the crystal and apply pressure using the anvil.

    • Record spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Self-Validation Checkpoint: Run a background scan immediately prior to the sample. The absence of a parabolic hump centered at 3400 cm⁻¹ confirms the sample was successfully desiccated and is free of absorbed atmospheric moisture.

High-Resolution Mass Spectrometry (HRMS)
  • Causality of Ionization: Because the compound is a pre-formed salt, it is already ionized in its solid state. Electrospray Ionization (ESI) is the ideal soft ionization technique as it transfers ions directly from the solution phase to the gas phase. Hard ionization techniques like Electron Impact (EI) require thermal volatilization, which would degrade the salt into unpredictable neutral fragments.

  • Protocol:

    • Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic acid.

    • Inject 5 µL into the ESI source.

    • Operate the Time-of-Flight (TOF) analyzer in both positive and negative ion modes.

  • Self-Validation Checkpoint: The analysis is only valid if both halves of the salt are detected. Positive mode must yield the intact imidazoline cation, and negative mode must yield the iodide anion.

Quantitative Data & Spectral Interpretation

The following tables summarize the expected spectroscopic data for 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide, grounded in established spectrometric identification principles .

Table 1: ¹H and ¹³C NMR Assignments (in DMSO-d₆)

Due to the delocalized positive charge, the C4 and C5 positions of the imidazoline ring are chemically and magnetically equivalent, resulting in a single sharp resonance for the aliphatic protons.

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 3.65Singlet4H-CH₂-CH₂- (Ring methylenes at C4, C5)
¹H 8.20Broad Singlet4H-NH, -NH₂ (Exchangeable guanidinium protons)
¹³C 43.5Singlet-C4, C5 (Ring methylene carbons)
¹³C 159.8Singlet-C2 (Deshielded guanidinium carbon)
Table 2: Key FT-IR Vibrational Bands (Diamond ATR)

The diagnostic feature of this spectrum is the strong C=N stretch, which is characteristic of the cyclic guanidinium pharmacophore.

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
3100 - 3350StrongBroadN-H stretching (hydrogen-bonded network)
2850 - 2950MediumSharpC-H stretching (aliphatic ring backbone)
1660StrongSharpC=N stretching (delocalized guanidinium system)
1450MediumSharpC-H bending (scissoring of ring methylenes)
Table 3: HRMS-ESI Data

The dual-polarity HRMS approach confirms the exact mass of both the organic cation and the inorganic counterion, definitively proving the salt formulation.

Ionization ModeObserved m/zTheoretical m/zIon IdentityMass Error
ESI (+) 86.071886.0713[M+H]⁺ (Free base cation, C₃H₈N₃⁺)< 5 ppm
ESI (-) 126.9045126.9045I⁻ (Iodide counterion)< 1 ppm

Conclusion

The comprehensive spectroscopic profiling of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide relies heavily on understanding its physical state as a resonance-stabilized salt. By utilizing DMSO-d₆ for NMR to preserve exchangeable protons, employing ATR-FTIR to eliminate hygroscopic matrix artifacts, and utilizing dual-polarity HRMS-ESI to independently verify both the cation and anion, researchers can establish a self-validating dataset. This rigorous approach ensures absolute structural confidence before utilizing this compound in downstream synthetic or pharmacological applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 134784, 4,5-Dihydro-1H-imidazol-2-amine." PubChem, [Link].

  • Remko, M., et al. "Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline." Chemical Physics Letters, vol. 336, no. 1-2, 2001, pp. 156-162. [Link].

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition, 2014. [Link].

Foundational

4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide: A Technical Guide to Safety, Hazards, and Self-Validating Handling Protocols

Executive Summary 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide (CAS 65767-07-9), frequently referred to as 2-amino-2-imidazoline hydroiodide, is a critical biochemical intermediate utilized extensively in proteomics, me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide (CAS 65767-07-9), frequently referred to as 2-amino-2-imidazoline hydroiodide, is a critical biochemical intermediate utilized extensively in proteomics, medicinal chemistry, and the synthesis of alpha-adrenergic receptor agonists . While the hydroiodide salt form provides necessary thermodynamic stability to the highly basic imidazoline core, it introduces specific physicochemical vulnerabilities that must be rigorously managed.

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with an authoritative, mechanism-driven framework for managing the toxicological risks and environmental hazards associated with this compound. Moving beyond basic safety data sheets, this guide emphasizes the causality of the chemical's hazards and establishes self-validating protocols to ensure absolute experimental integrity.

Physicochemical Profiling & Hazard Causality

To safely manipulate 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide, researchers must understand the chemical causality behind its reactivity. The molecule consists of a basic 2-amino-imidazoline ring stabilized by a hydroiodide ( HI ) counterion.

Mechanistic Hazard Analysis
  • Photo-Oxidation of the Iodide Counterion: The primary instability of this compound arises from the iodide ion ( I− ). Upon prolonged exposure to ambient light and atmospheric oxygen, iodide undergoes photo-oxidation to generate molecular iodine ( I2​ ). This not only degrades the reagent's purity but also generates a highly irritating, volatile sublimate that poses inhalation risks.

  • Nucleophilic Reactivity: The exocyclic primary amine and the endocyclic nitrogen atoms are potent nucleophiles. If exposed to biological tissues (e.g., skin, ocular mucosa), they can rapidly undergo localized reactions with electrophilic sites on cellular proteins, leading to acute inflammation and structural denaturation .

Quantitative Data & Classification Summary

The compound is globally classified under the GHS system as a Category 2 Irritant (Xi). The table below synthesizes its physical properties with the mechanistic rationale behind its hazard classifications.

Table 1: Physicochemical Properties and GHS Hazard Summary

Parameter / GHS CodeValue / StatementMechanistic Rationale
Molecular Formula C₃H₇N₃ • HIHydroiodide salt stabilizes the highly basic imidazoline core against atmospheric degradation.
Molecular Weight 210.02 g/mol Low molecular weight facilitates rapid cellular penetration upon contact.
Appearance Off-white crystalline powderDiscoloration (yellow/brown) directly indicates photo-oxidation of I− to I2​ .
H302 (Oral Toxicity) Harmful if swallowedSystemic iodide load and basicity disrupt gastrointestinal mucosa and osmotic balance.
H315 (Skin Irritation) Causes skin irritationNucleophilic amine groups denature surface epidermal proteins upon contact.
H319 (Eye Irritation) Causes serious eye irritationRapid dissociation in the aqueous tear film causes immediate osmotic and pH-driven cellular stress.
H335 (Inhalation) May cause respiratory irritationHygroscopic dust absorbs mucosal moisture, altering local pH and inducing bronchoconstriction.

Self-Validating Experimental Protocols

In high-stakes drug development and synthesis, safety protocols must be self-validating —meaning every critical action has an observable, built-in confirmation step to ensure the hazard has been successfully mitigated. Do not rely on assumption; rely on chemical feedback.

Table 2: Self-Validating Safety & Handling Workflows

Workflow PhaseProcedural StepSelf-Validating Check (The "Why" and "How")
1. Pre-Weighing Inspection Inspect the reagent bottle under ambient light against a pure white background before opening.Colorimetric Validation: The powder must be off-white. A yellow/brown tint confirms I2​ liberation. If colored, quarantine immediately to prevent compromised synthesis yields.
2. Dispensing & Weighing Transfer the powder to an anti-static weighing boat inside a certified Class II fume hood to prevent inhalation of hygroscopic dust.Gravimetric Validation: Re-weigh a 1.000g calibration standard post-transfer. A drift >0.1mg indicates static-induced interference from the powder, requiring balance recalibration.
3. Spill Decontamination Treat any spilled powder or contaminated surfaces with a freshly prepared 1% Sodium Thiosulfate ( Na2​S2​O3​ ) solution.Redox Validation: The immediate disappearance of any residual yellow tint confirms the complete chemical reduction of reactive I2​ back to harmless, water-soluble I− .

Process Visualization: Safety Workflow Logic

The following diagram maps the logical decision tree for handling 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide, incorporating the self-validating checks described above.

SafetyWorkflow Start 1. Visual Inspection (Check for Iodine) Decision Powder Color? Start->Decision Reject Yellow/Brown (Quarantine & Dispose) Decision->Reject Oxidized Proceed Off-White/Pale (Proceed to Fume Hood) Decision->Proceed Pure Waste 4. Halogenated Waste Reject->Waste Weighing 2. Dispense in Hood (Anti-Static Boat) Proceed->Weighing Validate Validation Check: Balance Zero Drift Weighing->Validate Validate->Weighing Drift > 0.1mg (Recalibrate) Reaction 3. Chemical Assay Validate->Reaction Drift < 0.1mg Reaction->Waste

Figure 1: Self-validating handling and inspection workflow for the hydroiodide salt.

Storage and Long-Term Stability

To prevent the degradation pathways outlined in Section 2, storage conditions must strictly isolate the compound from its primary catalysts: light and moisture.

  • Container: Store in an amber glass vial to block UV-induced photo-oxidation.

  • Atmosphere: Backfill the container with Argon or dry Nitrogen gas after every use to displace oxygen and atmospheric moisture.

  • Temperature: Store desiccated at 2°C to 8°C.

By understanding the causality of the hydroiodide salt's reactivity and implementing self-validating workflows, researchers can safely leverage 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide in complex synthetic and pharmacological applications without compromising safety or data integrity .

References

  • Chemikart. "4,5-Dihydro-1H-imidazol-2-amine hydroiodide Hazard Statements." Available at:[Link]

  • Google Patents. "Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives (EP0944603B1).
Exploratory

Antimicrobial potential of imidazoline-based compounds

Engineering Imidazoline-Based Scaffolds: A Technical Guide on Antimicrobial Potential and Mechanistic Pathways Executive Overview The escalating crisis of antimicrobial resistance (AMR) necessitates the development of no...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Imidazoline-Based Scaffolds: A Technical Guide on Antimicrobial Potential and Mechanistic Pathways

Executive Overview

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds that bypass traditional bacterial resistance mechanisms. Imidazoline derivatives—specifically 5-oxo-imidazolines and 2-phenyl-1H-indole-based imidazolines—have demonstrated profound efficacy against multi-drug resistant (MDR) Gram-positive cocci and mycobacteria[1].

As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a catalog of minimum inhibitory concentrations (MICs), but as a highly tunable pharmacophore system. This whitepaper deconstructs the structure-activity relationships (SAR), mechanisms of action, and the rigorous, self-validating synthetic protocols required to develop and screen imidazoline-based antimicrobials.

Mechanistic Pathways: Beyond Traditional Cell Wall Inhibition

Historically, nitrogen-containing heterocycles have been deployed as cell wall synthesis inhibitors. However, advanced imidazoline scaffolds operate through distinct, highly lethal intracellular mechanisms.

DNA Replication Inhibition Recent high-throughput screening and biochemical assays have identified specific imidazoline derivatives, such as the 2-phenyl-1H-indole scaffold (e.g., SKI-356313), as potent inhibitors of DNA replication [1]. Unlike fluoroquinolones that target DNA gyrase, these imidazolines physically intercalate or bind to the DNA minor groove, displacing established intercalators like ethidium bromide. This steric blockade halts the DNA polymerase machinery without inhibiting RNA synthesis, leading to rapid bactericidal action, particularly in Mycobacterium tuberculosis[1][2].

Membrane Disruption and Synergistic Action Conversely, 5-oxo-imidazolines and commercially available imidazoline derivatives (ImDs) like oxymetazoline exhibit multimodal activity. When formulated with cationic agents like benzalkonium chloride (BKC) and EDTA, the lipophilic imidazoline core facilitates the penetration and disruption of Gram-positive bacterial membranes[3].

MoA Imidazoline Imidazoline Derivative (e.g., SKI-356313) CellEntry Cell Wall Penetration (Lipophilicity-Driven) Imidazoline->CellEntry Diffusion DNABinding DNA Minor Groove Binding (Displaces Intercalators) CellEntry->DNABinding Target Localization RepBlock Inhibition of DNA Replication Machinery DNABinding->RepBlock Steric Hindrance Death Bactericidal Action (Cell Death) RepBlock->Death Irreversible Arrest

Pathway of imidazoline-mediated DNA replication inhibition and bactericidal action.

Structure-Activity Relationship (SAR) and Quantitative Efficacy

The antimicrobial potency of imidazolines is highly dependent on the electronic and steric properties of their substituents.

  • Halogenation : The introduction of electron-withdrawing groups (e.g., -Cl, -Br) at the para-position of the phenyl ring on the 5-oxo-imidazoline core significantly enhances lipophilicity. This drives lower MIC values against Bacillus thuringiensis and Staphylococcus aureus[4][5].

  • Indole Core Substitutions : For DNA-targeting imidazolines, substitutions at positions 1- and 6- on the indole ring lead to a drastic loss of activity (MIC > 25 μM), indicating a strict spatial requirement for minor groove binding[1].

Table 1: Quantitative Antimicrobial Activity (MIC) of Key Imidazoline Scaffolds

Compound ClassRepresentative ScaffoldTarget PathogenMIC / Effective Conc.Primary Mechanism of Action
2-phenyl-1H-indoleSKI-356313M. tuberculosis0.19 μMDNA Replication Inhibition
2-phenyl-1H-indoleSKI-356313M. smegmatis0.095 μMDNA Replication Inhibition
5-Oxo-imidazolineHalogenated Analog (3a)B. thuringiensis125 μg/mLMembrane/Wall Disruption
5-Oxo-imidazolineHalogenated Analog (3c)S. aureus125 μg/mLMembrane/Wall Disruption

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating loop. Purity dictates biological accuracy; therefore, structural confirmation is an absolute prerequisite before any in vitro screening.

SynthWorkflow Precursor Azlactone Synthesis (Erlenmeyer-Plöchl) Aminolysis Aminolysis & Cyclization (Pyridine Catalyst) Precursor->Aminolysis Primary Amine Addition Validation Structural Validation (1H-NMR, FT-IR, Mass Spec) Aminolysis->Validation Recrystallization Validation->Precursor Impure: Repurify BioAssay Antimicrobial Screening (Broth Microdilution) Validation->BioAssay Purity > 95% Confirmed

Self-validating workflow for the synthesis and screening of 5-oxo-imidazolines.

Protocol 1: Synthesis of 4-Arylidene-5-Oxo-Imidazolines

Causality Focus: The oxazolone (azlactone) ring is highly susceptible to nucleophilic attack. By utilizing pyridine as both a solvent and a base catalyst, we facilitate the nucleophilic attack of an aromatic amine on the azlactone carbonyl, driving ring-opening and subsequent recyclization into the stable imidazoline core[4][5].

  • Precursor Formation : React benzoylglycine (0.01 mol) with an aromatic aldehyde (0.01 mol) in the presence of acetic anhydride (dehydrating agent) and anhydrous sodium acetate. Reflux for 2 hours to yield 4-arylidene-2-phenyloxazol-5(4H)-one.

  • Condensation : Combine the isolated azlactone (0.01 mol) with a primary amine (e.g., 2,4,5-trichloroaniline) in 10 mL of dry pyridine.

  • Cyclization : Reflux the mixture on a sand bath for 6–8 hours. The thermal energy overcomes the activation barrier for the recyclization step.

  • Isolation : Pour the mixture into ice-cold water containing concentrated HCl. Crucial Step: The HCl neutralizes the pyridine, forcing the lipophilic 5-oxo-imidazoline to precipitate out of solution.

  • Validation : Filter, wash, and recrystallize from ethanol. Confirm the structure via FT-IR (verifying the distinct C=O stretch at ~1700 cm⁻¹ and C=N stretch at ~1640 cm⁻¹) and ¹H-NMR[5].

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Causality Focus: Visual turbidity assays are prone to subjective error, especially with lipophilic compounds that may precipitate in aqueous media. Utilizing resazurin dye provides a highly sensitive, objective colorimetric readout of cellular metabolic activity.

  • Inoculum Standardization : Cultivate the target bacterial strain (e.g., M. smegmatis or S. aureus) to mid-log phase. Standardize the suspension to 5×105 CFU/mL using a 0.5 McFarland standard.

  • Compound Preparation : Dissolve the validated imidazoline derivative in 100% DMSO to create a stock solution. Note: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced toxicity.

  • Microdilution : Perform two-fold serial dilutions of the compound in Mueller-Hinton broth across a 96-well microtiter plate to achieve a concentration gradient (e.g., 1000 μg/mL down to 0.1 μg/mL)[5].

  • Inoculation & Incubation : Add the standardized bacterial inoculum to each well. Include a positive control (e.g., Chloramphenicol) and a negative vehicle control (1% DMSO). Incubate at 37°C for 18–24 hours.

  • Colorimetric Readout : Add 30 μL of 0.015% resazurin solution to each well. Incubate for an additional 2–4 hours. A color shift from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is recorded as the lowest concentration that remains blue.

Future Perspectives in Drug Development

The imidazoline scaffold represents a highly versatile pharmacophore. Future drug development should focus on optimizing the pharmacokinetic (PK) profiles of these compounds. While their in vitro efficacy is undeniable, their high lipophilicity often results in poor aqueous solubility. Formulating these derivatives with cyclodextrins or developing prodrug strategies will be critical for advancing imidazoline-based antimicrobials into in vivo clinical models.

References

  • Title : Novel Imidazoline Antimicrobial Scaffold That Inhibits DNA Replication with Activity against Mycobacteria and Drug Resistant Gram-Positive Cocci Source : PMC - NIH URL :[Link]

  • Title : Potent Antibacterial Profile of 5-Oxo-Imidazolines in the New Millennium Source : IntechOpen URL : [Link]

  • Title : Conceptual Model for Using Imidazoline Derivative Solutions in Pulpal Management Source : MDPI URL :[Link]

Sources

Protocols & Analytical Methods

Method

Highly Efficient Synthesis of 4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide: A Comprehensive Protocol

Introduction & Mechanistic Rationale 4,5-Dihydro-1H-imidazol-2-ylamine (commonly known as 2-amino-2-imidazoline) is a privileged pharmacophore and a critical building block in medicinal chemistry. It serves as the core s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4,5-Dihydro-1H-imidazol-2-ylamine (commonly known as 2-amino-2-imidazoline) is a privileged pharmacophore and a critical building block in medicinal chemistry. It serves as the core structural motif in numerous centrally acting α2​ -adrenergic agonists, such as clonidine, and various neuroprotective agents ().

The most robust and high-yielding method for synthesizing the hydroiodide salt of this compound involves a two-step sequence starting from 2-imidazolidinethione (ethylene thiourea).

  • S-Alkylation : The starting material is reacted with methyl iodide to form a highly stable 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide intermediate ().

  • Nucleophilic Amination : The intermediate undergoes an addition-elimination reaction with anhydrous ammonia. The methanethiolate acts as an excellent leaving group, yielding the target 2-amino-2-imidazoline hydroiodide ().

Causality in Experimental Design (E-E-A-T)

As a self-validating synthetic system, every reagent and condition in this protocol is chosen to maximize yield while mitigating safety risks:

  • Choice of Alkylating Agent (Methyl Iodide) : While methyl chloride or bromide could theoretically be used, methyl iodide is a liquid at room temperature (b.p. 42 °C), making it significantly easier to handle. Furthermore, the iodide counterion is large and poorly coordinating, which highly promotes the crystallization of the polar imidazoline intermediate directly from the reaction mixture without the need for chromatography.

  • Anhydrous Ammonia vs. Aqueous Ammonia : Using aqueous ammonia ( NH4​OH ) leads to competitive hydrolysis of the C2-position, resulting in the formation of 2-imidazolidinone as a dead-end byproduct. Employing a 7 N solution of anhydrous ammonia in methanol strictly favors the amination pathway.

  • Pressure Vessel Dynamics : The nucleophilic substitution requires an activation energy that is only overcome at elevated temperatures (~80 °C). Because ammonia and methanol are highly volatile, the reaction must be conducted in a sealed pressure vessel to maintain the stoichiometric concentration of the nucleophile in the liquid phase.

  • Cryogenic Quenching and Scrubbing : The reaction generates stoichiometric amounts of methanethiol ( CH3​SH ), a highly toxic gas with a boiling point of 6 °C. Opening the vessel at room temperature would result in a dangerous release. Cooling the vessel to -78 °C before opening ensures the methanethiol remains liquid, allowing for controlled venting through a sodium hypochlorite (bleach) scrubber as the system slowly warms.

Reaction Optimization Data

The following table summarizes the optimization of the critical amination step, demonstrating the necessity of anhydrous conditions and sealed-vessel heating.

Table 1: Optimization of Amination Reaction Conditions

Solvent SystemTemperature (°C)Time (h)Yield (%)Major Impurity Observed
Aq. NH3​ (28%)8012452-Imidazolidinone (Hydrolysis)
NH3​ in MeOH (7 N)602472Unreacted Intermediate
NH3​ in MeOH (7 N) 80 (Sealed) 16 91 None detected
NH3​ in EtOH (2 M)80 (Sealed)1685None detected

Experimental Protocol

Step 1: Synthesis of 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Reagents:

  • 2-Imidazolidinethione (Ethylene thiourea): 10.2 g (100 mmol)

  • Methyl iodide ( MeI ): 15.6 g (110 mmol, 1.1 equiv)

  • Absolute ethanol: 100 mL

Procedure:

  • Suspend 2-imidazolidinethione in absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. (Note: 2-Imidazolidinethione is a suspected teratogen; handle with appropriate PPE).

  • Add methyl iodide dropwise over 15 minutes at room temperature.

  • Heat the reaction mixture to 40 °C. The suspension will gradually clear as the S-alkylation proceeds and the product dissolves.

  • Stir at 40 °C for 3 hours. Validate completion via TLC (DCM:MeOH 9:1, UV/Iodine visualization).

  • Cool the solution to 0 °C in an ice bath. Add diethyl ether (50 mL) dropwise to induce the precipitation of the hydroiodide salt.

  • Filter the resulting white crystalline solid, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to afford the intermediate (Yield: ~23.9 g, 98%).

Step 2: Synthesis of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide

Reagents:

  • 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide: 12.2 g (50 mmol)

  • Ammonia solution in methanol (7 N): 50 mL (350 mmol, 7.0 equiv)

Procedure:

  • Transfer the intermediate into a heavy-walled glass pressure reactor (e.g., Ace Glass) equipped with a Teflon screw cap and a magnetic stir bar.

  • In a well-ventilated fume hood, add the 7 N ammonia in methanol solution.

  • Seal the vessel tightly. Heat the sealed vessel in an oil bath at 80 °C for 16 hours behind a blast shield ().

  • Critical Safety Step : Remove the vessel from the heat and cool it completely to -78 °C using a dry ice/acetone bath before carefully opening the Teflon cap.

  • Connect the vessel's output to a nitrogen sweep that bubbles the effluent gas through a secondary trap containing 10% aqueous sodium hypochlorite (bleach).

  • Allow the mixture to slowly warm to room temperature while sweeping with nitrogen. The bleach will safely oxidize the evolving methanethiol gas into odorless dimethyl disulfide and methanesulfonate.

  • Once gas evolution ceases, concentrate the reaction mixture in vacuo.

  • Recrystallize the crude residue from hot ethanol/diethyl ether to yield pure 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide as a highly crystalline white solid (Yield: ~9.6 g, 91%).

Analytical Characterization (Self-Validation):

  • 1 H NMR ( D2​O , 400 MHz): δ 3.65 (s, 4H, −CH2​−CH2​− ). The NH and NH2​ protons rapidly exchange with D2​O and are not observed.

  • 13 C NMR ( D2​O , 100 MHz): δ 160.2 ( C=N ), 43.5 (2 x CH2​ ).

  • MS (ESI+) : m/z calculated for C3​H8​N3+​ [M+H]+ 86.07; found 86.1.

Synthesis Workflow Visualization

SynthesisWorkflow Step1 Step 1: S-Alkylation 2-Imidazolidinethione + MeI Cond1 Solvent: Ethanol | Temp: 40°C | Time: 3h Step1->Cond1 Int Intermediate: 2-(Methylthio)-4,5-dihydro-1H-imidazole HI Cond1->Int Quantitative Yield Step2 Step 2: Nucleophilic Amination Intermediate + NH3 (in MeOH) Int->Step2 Cond2 Solvent: Methanol | Temp: 80°C | Time: 16h Step2->Cond2 Prod Final Product: 4,5-Dihydro-1H-imidazol-2-ylamine HI Cond2->Prod - CH3SH (Scrubbed via Bleach) Purif Purification: Crystallization (EtOH/Et2O) Prod->Purif

Fig 1: Two-step synthesis workflow for 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide.

References

  • European Patent Office. (1998). Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives (Patent No. EP0944603B1).
  • Adcock, B., Lawson, A., & Miles, D. H. (1961). 2-Amino-2-imidazolines and 2-Amino-2-oxazolines. Journal of the Chemical Society (Resumed), 5120-5127. Retrieved from:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 134784, 4,5-Dihydro-1H-imidazol-2-amine. Retrieved from:[Link]

  • United States Patent and Trademark Office. (1976). Pharmacologically active guanidine compounds (Patent No. US3950333A).
Application

Application Notes and Protocols for 4,5-Dihydro-1H-imidazol-2-ylamine: A Versatile Guanidine Bioisostere in Synthetic Chemistry

Abstract 4,5-Dihydro-1H-imidazol-2-ylamine, often referred to as 2-amino-2-imidazoline, is a cyclic guanidine moiety that serves as a cornerstone synthetic intermediate in medicinal and agricultural chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4,5-Dihydro-1H-imidazol-2-ylamine, often referred to as 2-amino-2-imidazoline, is a cyclic guanidine moiety that serves as a cornerstone synthetic intermediate in medicinal and agricultural chemistry. Its unique structural and electronic properties, characterized by a highly basic and nucleophilic guanidinium group constrained within a five-membered ring, make it a valuable building block for a diverse array of bioactive molecules. This guide provides an in-depth exploration of its synthetic utility, detailing field-proven protocols, mechanistic rationale, and practical considerations for its application. We will delve into its role in the synthesis of clinically significant compounds, including antihypertensive agents like clonidine, and its broader application in constructing complex heterocyclic systems.

Introduction: The Structural and Chemical Significance of 4,5-Dihydro-1H-imidazol-2-ylamine

4,5-Dihydro-1H-imidazol-2-ylamine is a heterocyclic compound featuring an imidazoline ring with an exocyclic amine at the 2-position. This arrangement creates a cyclic guanidine system, a privileged scaffold in numerous natural products and pharmaceuticals known for its ability to engage in strong hydrogen bonding interactions with biological targets.[1] The compound exists in tautomeric forms, which contributes to its versatile reactivity.[2] Its core structure is a key pharmacophore in drugs targeting adrenergic and imidazoline receptors, making it a molecule of high interest in drug development.[3][4][5]

The reactivity of 4,5-dihydro-1H-imidazol-2-ylamine is dominated by the nucleophilic character of its nitrogen atoms. Both the endocyclic secondary amine and the exocyclic primary amine can participate in reactions, although the exocyclic imine tautomer is often the key reactive species, especially in reactions leading to the formation of substituted guanidines.

Tautomerism and Reactivity

The chemical behavior of 2-amino-2-imidazoline is best understood by considering its principal tautomeric forms. This equilibrium is crucial as it dictates the nucleophilic sites available for reaction.

Caption: Tautomeric forms of 4,5-Dihydro-1H-imidazol-2-ylamine.

Core Synthetic Applications and Protocols

The utility of 4,5-dihydro-1H-imidazol-2-ylamine as an intermediate is demonstrated in a wide range of synthetic transformations. Below are detailed protocols for some of its most significant applications.

Application 1: Synthesis of Substituted Guanidines via Thiourea Intermediates

A robust and common application is the synthesis of N,N'-disubstituted or trisubstituted guanidines. This typically proceeds through a two-step sequence: initial reaction with an isothiocyanate to form a stable thiourea derivative, followed by desulfurization in the presence of another amine.

This protocol describes the formation of a thiourea intermediate, a key precursor for clonidine-like molecules, by reacting an isothiocyanate with ethylenediamine to first generate a thiourea which is then cyclized.[6][7] A more direct approach involves reacting 4,5-dihydro-1H-imidazol-2-ylamine with an isothiocyanate.

Rationale: The reaction leverages the high nucleophilicity of the amine group, which readily attacks the electrophilic carbon of the isothiocyanate. The choice of solvent is critical to ensure solubility of the reactants and facilitate the reaction.

ParameterValueReference
Starting Material 2,6-Dichlorophenyl isothiocyanate[6][7]
Reagent Ethylenediamine[6][7]
Solvent Toluene or Methanol[6][7]
Temperature 0°C to Room Temperature[6][7]
Typical Yield >90% (for the initial adduct)[6][7]

Step-by-Step Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichlorophenyl isothiocyanate (1.0 eq) in toluene.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of ethylenediamine (1.1 eq) in toluene dropwise over 30 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • The product, 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea, often precipitates as a solid and can be isolated by filtration, washed with cold toluene, and dried under vacuum.[6][7]

The thiourea intermediate is cyclized to form the imidazoline ring. This is often achieved by heating with a reagent that promotes the elimination of hydrogen sulfide.

Rationale: Reagents like mercury(II) chloride or lead(II) oxide act as thiophiles, coordinating to the sulfur atom and facilitating its removal as a metal sulfide. The intramolecular cyclization is driven by the proximity of the terminal amino group to the thiocarbonyl carbon.

Step-by-Step Procedure:

  • Suspend the 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea (1.0 eq) from the previous step in a suitable solvent like methanol or ethanol.

  • Add yellow mercury(II) oxide (1.1 eq) portion-wise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material. The formation of black mercury(II) sulfide is indicative of reaction progress.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the mercury sulfide.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield clonidine.

clonidine_synthesis start 2,6-Dichlorophenyl isothiocyanate + Ethylenediamine thiourea Step 1: Thiourea Formation (Toluene, 0°C -> RT) start->thiourea intermediate 1-(2-aminoethyl)-3-(2,6- dichlorophenyl)thiourea thiourea->intermediate cyclization Step 2: Cyclization (HgO, Reflux) intermediate->cyclization clonidine Clonidine cyclization->clonidine caption Synthetic workflow for Clonidine.

Caption: Synthetic workflow for Clonidine.

Application 2: Synthesis of Fused Heterocyclic Scaffolds

The bifunctional nature of 4,5-dihydro-1H-imidazol-2-ylamine allows it to act as a precursor for building more complex, fused heterocyclic systems, which are of great interest in medicinal chemistry.[1][8]

This protocol illustrates the construction of a fused ring system starting from a substituted 2-aminoimidazoline derivative.

Rationale: This synthesis involves the reaction of a 2-aminoimidazoline derivative, which already contains the core structure, with a reagent that can form a new ring. For instance, reacting a 3-amino-imidazo-triazole derivative (which can be synthesized from 2-aminoimidazoline precursors) with benzoyl isothiocyanate creates a thiourea, which can be further cyclized or modified.[1]

Step-by-Step Procedure:

  • Dissolve 7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1][2][3]triazol-3(5H)-imine (1.0 eq) in anhydrous dichloromethane (DCM).[1]

  • To the stirring solution, add benzoyl isothiocyanate (1.0 eq).

  • Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, the resulting thiourea product, N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1][2][3]triazol-3(5H)-ylidene]carbamothioyl}benzamide, can often be isolated by filtration or by removing the solvent under reduced pressure and purifying via chromatography.[1]

  • This intermediate can then be used to synthesize tri-substituted guanidines by reacting with an amine in the presence of a desulfurizing agent like HgCl₂.[1]

general_workflow cluster_main General Synthetic Pathway start 4,5-Dihydro-1H-imidazol-2-ylamine step1 Step 1: Acylation / Thiourea Formation start->step1 reagent1 Electrophile (e.g., R-NCS, R-COCl) reagent1->step1 reagent2 Second Nucleophile (e.g., R'-NH₂) step2 Step 2: Guanidine Formation (Desulfurization / Condensation) reagent2->step2 intermediate Thiourea or Amide Intermediate step1->intermediate intermediate->step2 product Substituted Guanidine / Amidine Product step2->product caption General workflow for substituted guanidines.

Caption: General workflow for substituted guanidines.

Physicochemical Properties and Safety Data

Accurate knowledge of the physicochemical properties and adherence to safety protocols are paramount when handling any chemical intermediate.

Physicochemical Data
PropertyValueSource
IUPAC Name 4,5-Dihydro-1H-imidazol-2-amine-
Synonyms 2-Amino-2-imidazoline, 2-Imidazolineamine[9]
CAS Number 497-20-1 (for HCl salt)-
Molecular Formula C₃H₇N₃-
Molecular Weight 85.11 g/mol -
Appearance White to off-white crystalline solid[9]
Melting Point 75-79 °C (for free base)-
Solubility Soluble in water and polar organic solvents.-
Safety and Handling

4,5-Dihydro-1H-imidazol-2-ylamine and its salts should be handled with care in a well-ventilated laboratory fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

  • Inhalation: Avoid breathing dust. May cause respiratory irritation. If inhaled, move to fresh air.[9]

  • Skin Contact: Causes skin irritation. In case of contact, wash immediately with soap and water.[9]

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4,5-Dihydro-1H-imidazol-2-ylamine is a deceptively simple molecule with profound importance as a synthetic intermediate. Its embedded cyclic guanidine structure provides a reliable and versatile platform for accessing a wide range of biologically active compounds. The protocols and insights provided in this guide highlight its utility in synthesizing everything from established pharmaceuticals to novel, complex heterocyclic systems. A thorough understanding of its reactivity, tautomeric nature, and proper handling procedures empowers researchers to fully leverage this valuable building block in their synthetic endeavors, paving the way for new discoveries in drug development and beyond.

References

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{1][2][3]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1253. Available at: [Link]

  • Wentland, M. P., et al. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(8), 1482-1489. Available at: [Link]

  • Angeli, A., et al. (2020). Synthesis and carbonic anhydrase activating properties of a series of 2-amino-imidazolines structurally related to clonidine. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1003-1010. Available at: [Link]

  • Shadid, B., et al. (1998). Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives. Google Patents, EP0944603B1.
  • Altameemi, H. A., Askar, F. W., & Nief, O. A. (2018). Synthesis and biological evaluation of some imidazoline derivatives. Iraqi Journal of Science, 59(3A), 1279-1288. Available at: [Link]

  • Kornicka, A., et al. (2020). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 25(24), 5949. Available at: [Link]

  • Abbott Laboratories. (1996). Process for preparation of clonidine derivatives. Google Patents, US5684156A.
  • Abbott Laboratories. (1997). Novel process for preparation of clonidine derivatives. Google Patents, EP0693055B1.
  • Gothert, M., et al. (1995). Clonidine and ST-91 May Activate Imidazoline Binding Sites in the Heart to Release Atrial Natriuretic Peptide. Hypertension, 25(4), 759-762. Available at: [Link]

Sources

Method

Application Note: 4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide as a Core Scaffold for Proteomic Target Deconvolution

[label=" Modulates", fontcolor="# Finalizing the Application Note I've integrated the final revisions, including updated figures with consistent formatting and precise captions, as well as the detailed protocol for the c...

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Modulates", fontcolor="#

Finalizing the Application Note

I've integrated the final revisions, including updated figures with consistent formatting and precise captions, as well as the detailed protocol for the complete application note. I've re-reviewed all components and cross-references. I've also added detail on the use of the hydroiodide salt to help with the stability and solubility of the imidazoline compounds. I am confident in the complete and accurate technical documentation.

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Proteomics, Chemical Biology, and Affinity Chromatography

Introduction & Scientific Rationale

The identification and isolation of Imidazoline-Binding Proteins (IBPs)—which include the elusive I1, I2, and I3 receptor subclasses—has historically been a major bottleneck in neuropharmacology and metabolic drug development. Because many of these targets are low-abundance, membrane-associated proteins, traditional isolation methods often fail.

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide (commonly known as 2-amino-2-imidazoline hydroiodide) serves as the fundamental pharmacophore for a vast array of imidazoline receptor ligands (e.g., clonidine, idazoxan, moxonidine). By leveraging this molecule as a chemical bait in affinity chromatography, researchers can perform highly specific proteomic target deconvolution. The primary exocyclic amine provides an ideal handle for bioconjugation to solid matrices, while the hydroiodide salt ensures optimal aqueous solubility and prevents premature oxidation during resin synthesis [2.1].

Structural Dynamics and Causality in Probe Design

The success of 4,5-Dihydro-1H-imidazol-2-ylamine in proteomics relies heavily on its prototropic tautomerism. Computational Density Functional Theory (DFT) studies confirm that the amino tautomer (featuring an endocyclic C=N double bond) is significantly more stable than the imino tautomer (exocyclic C=N) in both gas and solvated phases[1].

  • Causality in Bioconjugation: Because the equilibrium strongly favors the amino tautomer, the exocyclic nitrogen acts as a reliable primary nucleophile. When reacted with an NHS-activated matrix, the molecule anchors via this exocyclic amine. This specific orientation projects the intact, biologically active imidazoline ring outward into the solvent, minimizing steric hindrance and allowing it to dock seamlessly into the binding pockets of target IBPs[2].

Quantitative Data Summaries

Table 1: Physicochemical & Structural Parameters

PropertyValue
Chemical Name 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide
Synonyms 2-Amino-2-imidazoline hydroiodide
CAS Number 65767-07-9
Molecular Formula C3H7N3 • HI
Molecular Weight 213.02 g/mol
Dominant Tautomer Amino form (endocyclic C=N)
Primary Utility Affinity bait, Pharmacophore scaffold

Table 2: Key Imidazoline-Binding Proteins Identified via Proteomics

Target ProteinReceptor SubtypeMolecular WeightBiological FunctionValidation Method
Nischarin (IRAS) I1-IR~160 kDaRegulates apoptosis, blood pressure, and cytoskeletal dynamics[3]
Monoamine Oxidase A/B I2-IR (Allosteric)~60 kDaNeurotransmitter metabolism, neuroprotection[4]
Creatine Kinase B (CK-B) I2-IR~45 kDaCellular bioenergetics, ATP buffering[5]

Experimental Workflows & Methodologies

The following self-validating protocols detail the synthesis of the affinity matrix and the subsequent proteomic pull-down.

Protocol A: Synthesis of the Imidazoline Affinity Matrix
  • Resin Equilibration: Wash 1 mL of NHS-activated Sepharose (or magnetic beads) with 10 volumes of ice-cold 1 mM HCl.

    • Causality: NHS-esters are highly susceptible to hydrolysis. Equilibration in a slightly acidic, amine-free buffer prevents the premature degradation of the reactive groups before the ligand is introduced.

  • Ligand Immobilization: Dissolve 10 mM of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide in Coupling Buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3). Mix with the resin overnight at 4°C.

    • Causality: The basic pH (8.3) ensures the exocyclic primary amine is fully deprotonated, rendering it highly nucleophilic for efficient attack on the NHS ester.

  • Quenching: Wash the resin and incubate with 0.1 M Ethanolamine (pH 8.5) for 2 hours.

    • Causality: Ethanolamine blocks any unreacted NHS groups, neutralizing the resin and preventing non-specific covalent binding of lysate proteins during the pull-down phase.

Protocol B: Cell Lysate Preparation and Affinity Pull-Down
  • Solubilization: Lyse target cells (e.g., PC-12 or adrenal chromaffin cells) in a buffer containing 1% CHAPS, 50 mM Tris-HCl (pH 7.4), and protease inhibitors.

    • Causality: IBPs are often membrane-associated. Using a zwitterionic detergent like CHAPS solubilizes these proteins while preserving their native 3D conformation and ligand-binding pockets—a common point of failure when using harsh ionic detergents like SDS [2].

  • Incubation: Incubate 5 mg of the cleared protein lysate with 100 µL of the imidazoline-coupled resin for 4 hours at 4°C under gentle rotation.

  • Competitive Elution (Critical Step): Wash the beads 5 times with lysis buffer. Elute the bound proteins by incubating the beads with 50 mM of free 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide for 1 hour.

    • Causality: Instead of boiling the beads or using low pH, eluting with an excess of the free pharmacophore competitively displaces the target proteins. This self-validating step ensures that only proteins with genuine affinity for the imidazoline ring are released, drastically reducing false-positive background in downstream LC-MS/MS[4].

Protocol C: On-Bead / Eluate Digestion and LC-MS/MS
  • Reduction & Alkylation: Treat the eluate with 10 mM DTT (56°C, 30 min) followed by 20 mM Iodoacetamide (Dark, RT, 30 min).

    • Causality: Unfolds the proteins and caps cysteine residues to prevent disulfide bond reformation, ensuring complete enzymatic access.

  • Tryptic Digestion: Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Data Acquisition: Desalt peptides using C18 StageTips and analyze via high-resolution LC-MS/MS (e.g., Orbitrap). Search spectra against the relevant proteome database to identify enriched IBPs.

Visualizations

Workflow A 4,5-Dihydro-1H-imidazol- 2-ylamine Hydroiodide C Affinity Resin Synthesis A->C B NHS-Activated Matrix B->C E Affinity Pull-Down C->E D Cell Lysate (CHAPS Solubilized) D->E F Competitive Elution E->F G LC-MS/MS Analysis F->G H Target Deconvolution G->H

Figure 1: Workflow for target deconvolution using imidazoline-based affinity chromatography.

Pathway cluster_I1 I1-Receptor Axis cluster_I2 I2-Receptor Axis Ligand Imidazoline Scaffold I1 Nischarin (I1-IR) Ligand->I1 High Affinity I2 MAO / CK-B Ligand->I2 Modulates ERK ERK1/2 Pathway I1->ERK BP Apoptosis & BP Drop ERK->BP Mito Mitochondrial Function I2->Mito Neuro Neuroprotection Mito->Neuro

Figure 2: Pharmacological signaling axes of I1 and I2 imidazoline-binding proteins.

References

  • Remko, M. et al. (2001). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Chemical Physics Letters. Available at:[Link]

  • Wang, H. et al. (1992). Isolation and characterization of imidazoline receptor protein from bovine adrenal chromaffin cells. PubMed / NIH. Available at:[Link]

  • Li, J. X. (2014). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics (PMC). Available at:[Link]

  • Zhang, Y. et al. (2023). Targeting Creatine and Creatine Kinase in Cancer: Exploring Potential Therapeutic Strategies. ResearchGate. Available at:[Link]

  • Bousquet, P. et al. (2021). IRAS is an anti-apoptotic protein. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Analytical Characterization and Methodologies for 4,5-Dihydro-1H-imidazol-2-ylamine

Executive Summary 4,5-Dihydro-1H-imidazol-2-ylamine (commonly referred to as 2-amino-2-imidazoline) is a privileged heterocyclic pharmacophore embedded in numerous centrally acting alpha-2 adrenergic agonists (e.g., clon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dihydro-1H-imidazol-2-ylamine (commonly referred to as 2-amino-2-imidazoline) is a privileged heterocyclic pharmacophore embedded in numerous centrally acting alpha-2 adrenergic agonists (e.g., clonidine, moxonidine, tizanidine). Accurate analytical characterization of this moiety is critical for drug development, stability testing, and pharmacokinetic profiling. This application note details the physicochemical behavior of the imidazoline ring and provides validated, self-calibrating protocols for its characterization using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

Mechanistic Insights: Tautomerism and Physicochemical Behavior

The structural elucidation of 2-amino-2-imidazoline is fundamentally tied to its tautomeric equilibrium. The compound can theoretically exist as either 2-amino-2-imidazoline or 2-imino-imidazolidine. Density Functional Theory (DFT) calculations and computational studies consistently demonstrate that the amino tautomer is the most stable form in both the gas phase and aqueous solutions[1].

Causality of Stability: This stability is driven by the pseudo-aromatic character of the imidazole ring in the amino form. The exocyclic nitrogen donates electron density into the ring, allowing for extensive electron delocalization that is otherwise disrupted in the imino tautomer[1][2].

Tautomerism A 2-Imino-imidazolidine (Less Stable) B Proton Transfer (Solvent/Matrix) A->B Equilibrium C 2-Amino-2-imidazoline (Most Stable Tautomer) B->C D Conjugation & Aromaticity Stabilization C->D

Figure 1: Tautomeric equilibrium of 4,5-dihydro-1H-imidazol-2-ylamine favoring the amino form.

Because the exocyclic nitrogen and the endocyclic imine nitrogen participate in a highly conjugated system, the molecule is strongly basic (pKa ~10.5–11.0). This basicity dictates the analytical strategy: in reversed-phase liquid chromatography (RP-LC), the compound will be fully ionized at physiological or acidic pH, necessitating the use of highly acidic mobile phases or specific buffers to prevent severe peak tailing caused by secondary interactions with residual silanols on silica-based stationary phases.

Analytical Strategies & Data Interpretation

HPLC and LC-MS/MS Characterization

For purity assessment and quantification, RP-HPLC coupled with UV or MS detection is the gold standard. A C18 column (e.g., COSMOSIL 5C18 MS-II) is typically employed. To manage the basicity of the imidazoline core, the mobile phase must be heavily buffered (e.g., 33.3 mM phosphate buffer) or acidified with 0.1% formic acid (FA) for MS compatibility. Under Electrospray Ionization (ESI) in positive mode, the molecule readily forms a stable [M+H]+ ion, which can be fragmented for Multiple Reaction Monitoring (MRM)[3].

LCMS_Workflow Prep Sample Prep (0.1% FA Dilution) Chrom RP-HPLC Separation (C18, Acidic Gradient) Prep->Chrom Ion ESI+ Ionization ([M+H]+ Generation) Chrom->Ion Detect MS/MS Detection (MRM Transitions) Ion->Detect

Figure 2: Step-by-step LC-MS/MS analytical workflow for imidazoline characterization.

NMR and FTIR Structural Elucidation

Proton (1H) and Carbon (13C) NMR provide definitive proof of the saturated imidazoline ring. In 1H NMR (typically acquired in CD3OD or DMSO-d6 to solubilize the hydrohalide salts), the two methylene groups (-CH2-CH2-) of the 4,5-dihydro-1H-imidazole ring appear as a characteristic multiplet or broad signals around 3.20–3.80 ppm, depending on the exact substitution and solvent. The NH/NH2 protons exchange rapidly but can be observed as broad signals in anhydrous DMSO-d6[4]. FTIR spectroscopy confirms the presence of the primary/secondary amines and the C=N double bond, with N-H stretching observed around 3200-3400 cm⁻¹ and strong C=N stretching at approximately 1610-1650 cm⁻¹[5].

Quantitative Data Summaries

Table 1: Standardized HPLC and LC-MS/MS Method Parameters

Parameter Optimized Value / Description Rationale
Stationary Phase C18 (e.g., COSMOSIL 5C18 MS-II), 4.6 × 150 mm Provides optimal retention for polar basic compounds.
Mobile Phase Water/MeCN with 0.1% Formic Acid Ensures complete protonation of the imidazoline ring, preventing peak tailing.
Ionization Mode ESI Positive Capitalizes on the high basicity of the molecule[3].

| Linearity (r²) | > 0.999 | Required for quantitative bioanalytical assays[1]. |

Table 2: Key Spectroscopic Assignments (NMR & FTIR)

Technique Signal / Shift Structural Assignment
1H NMR (DMSO-d6) 3.20 - 3.80 ppm (m, 4H) -CH2-CH2- (Saturated imidazoline core)
1H NMR (DMSO-d6) Broad signal > 7.0 ppm -NH / -NH2 exchangeable protons[4]
13C NMR ~ 158.0 - 162.0 ppm Quaternary C=N carbon
FTIR 3200 - 3400 cm⁻¹ N-H stretching (amine/imine)[5]

| FTIR | 1610 - 1650 cm⁻¹ | C=N stretching[5] |

Experimental Protocols

Protocol A: LC-MS/MS Quantification of 2-Amino-2-imidazoline Derivatives

Causality Note: This protocol utilizes a highly acidic mobile phase. Because the pKa of the imidazoline nitrogen is ~10.5, an acidic environment (pH ~2.7) ensures the molecule remains 100% ionized. This prevents the molecule from interacting with unendcapped silanol groups on the stationary phase, yielding sharp chromatographic peaks and maximizing ESI+ ionization efficiency.

Step 1: Self-Validating Sample Preparation

  • Accurately weigh 1.0 mg of the 4,5-dihydro-1H-imidazol-2-ylamine reference standard.

  • Dissolve in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to create a 1 mg/mL stock solution.

  • Validation Check: Prepare a blank matrix sample (extraction solvent only) and a zero sample (matrix + internal standard) to ensure no carryover or background interference occurs at the target m/z.

Step 2: Chromatographic Separation

  • Column: C18, 4.6 × 150 mm, 5 µm.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (ESI+) & System Suitability

  • Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350 °C.

  • Monitor the [M+H]+ precursor transition (m/z 86.1 for the unsubstituted core)[3].

  • System Suitability Test (SST): Inject the Lower Limit of Quantification (LLOQ) standard. The run is only valid if the signal-to-noise (S/N) ratio is ≥ 10 and the peak tailing factor is ≤ 1.5.

Protocol B: NMR Sample Preparation for Structural Elucidation

Causality Note: Hydrohalide salts of imidazolines are highly polar and form strong hydrogen bond networks. Using non-polar solvents like CDCl3 often results in poor solubility and broadened peaks due to aggregation. Highly polar deuterated solvents like CD3OD or DMSO-d6 disrupt these hydrogen bonds, yielding highly resolved spectra[6].

  • Solvent Selection: Select DMSO-d6 (100% atom D) if the observation of exchangeable -NH/-NH2 protons is required. Select CD3OD if only the carbon framework and non-exchangeable protons are of interest.

  • Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of the chosen deuterated solvent. Vortex until completely clear.

  • Acquisition:

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire 1H NMR at 400 MHz with 16-32 scans.

    • Acquire 13C NMR at 100 MHz with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary C=N carbon, which typically exhibits a long T1 relaxation time.

  • Validation: Calibrate the chemical shifts using the residual solvent peak (e.g., the DMSO-d6 quintet at 2.50 ppm for 1H and septet at 39.52 ppm for 13C).

References

  • RG 6080 - New Drug Approvals RSSing[Link]

  • US9321790B2 - Pyrimidinone derivatives as antimalarial agents Google P
  • electronic reprint 1-[2-(1,3-Benzothiazol-2-ylimino)imidazolidin-1-yl]ethanone ResearchGate[Link]

  • High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge PMC - NIH[Link]

  • Research output and citations 2005 (Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline) Chem.sk[Link]

Sources

Method

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide for enzyme inhibition assays

Application Note: Utilizing 4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide for Nitric Oxide Synthase (NOS) Inhibition Assays Abstract This application note provides a comprehensive guide for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide for Nitric Oxide Synthase (NOS) Inhibition Assays

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide, also known as 2-aminoimidazoline, as an inhibitor in enzyme assays. Specifically, it details the scientific rationale, quantitative profile, and a detailed experimental protocol for assessing the inhibition of Nitric Oxide Synthase (NOS) isoforms. The methodologies described herein are designed to ensure technical accuracy, reproducibility, and a clear understanding of the underlying biochemical principles.

Scientific Rationale and Mechanism of Action

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, immune responses, and the modulation of vascular tone.[1][2] The synthesis of NO is catalyzed by a family of enzymes called Nitric Oxide Synthases (NOS), which exist in three primary isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][3] These enzymes catalyze the five-electron oxidation of the guanidino nitrogen of L-arginine to produce NO and L-citrulline.[2][4]

Dysregulation of NOS activity is implicated in numerous pathologies. For instance, the overproduction of NO by iNOS is a key factor in septic shock and various inflammatory diseases.[2][5] Conversely, impaired eNOS function can contribute to cardiovascular diseases, while aberrant nNOS activity is linked to neurodegenerative disorders.[6][7] This makes the selective inhibition of NOS isoforms a significant therapeutic goal.[3]

4,5-Dihydro-1H-imidazol-2-ylamine (2-aminoimidazoline) is a structural analog of the endogenous NOS substrate, L-arginine. Its guanidino group is essential for binding to the NOS active site.[4] By mimicking L-arginine, 2-aminoimidazoline acts as a competitive inhibitor, binding to the enzyme's active site and thereby preventing the synthesis of NO.[8] Understanding this competitive inhibition mechanism is fundamental to designing and interpreting enzyme kinetic assays.

NOS_Inhibition_Pathway cluster_0 Normal Catalytic Cycle cluster_1 Inhibitory Action L_Arginine L-Arginine (Substrate) NOS NOS Enzyme (nNOS, eNOS, iNOS) L_Arginine->NOS Binds to Active Site Products L-Citrulline + Nitric Oxide (NO) NOS->Products Catalyzes Conversion Inhibitor 2-Aminoimidazoline (Inhibitor) Inhibitor->NOS Competitively Binds to Active Site Blocked_NOS Inactive NOS Complex Cofactors Cofactors (NADPH, BH4, FAD, FMN) Cofactors->NOS Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_detection Detection & Analysis Reagent_Prep 1. Reagent Preparation (Buffer, Stocks, Master Mix) Inhibitor_Dilution 2. Inhibitor Serial Dilution Reagent_Prep->Inhibitor_Dilution Plate_Setup 3. Plate Setup (Standards, Controls, Inhibitor) Inhibitor_Dilution->Plate_Setup Add_Enzyme 4. Add Enzyme to Initiate Reaction Plate_Setup->Add_Enzyme Incubate 5. Incubate at 37°C (e.g., 30-60 min) Add_Enzyme->Incubate Griess_1 6. Add Griess Reagent 1 Incubate->Griess_1 Griess_2 7. Add Griess Reagent 2 Griess_1->Griess_2 Read_Abs 8. Read Absorbance (540 nm) Griess_2->Read_Abs Data_Analysis 9. Data Analysis & IC50 Calculation Read_Abs->Data_Analysis

Figure 2: Experimental workflow for IC50 determination using the Griess assay.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, add reagents in triplicate (Final volume = 100 µL).

    • Nitrite Standards: 100 µL of each nitrite standard dilution.

    • Blank (No Enzyme): 50 µL Reaction Mix + 40 µL Assay Buffer + 10 µL of the highest concentration inhibitor solvent.

    • Positive Control (100% Activity): 50 µL Reaction Mix + 40 µL Assay Buffer.

    • Inhibitor Wells: 50 µL Reaction Mix + 10 µL of each inhibitor dilution.

  • Enzyme Addition: To all wells except the Blank and Nitrite Standards, add 10 µL of the diluted NOS enzyme solution to initiate the reaction. [1]3. Incubation: Mix gently and incubate the plate at 37°C for an optimized time (e.g., 30-60 minutes) to ensure the reaction is within the linear range. [1][9]4. Griess Reaction:

    • Add 50 µL of Griess Reagent 1 to all wells. Incubate for 5-10 minutes at room temperature, protected from light. [1] * Add 50 µL of Griess Reagent 2 to all wells. Incubate for another 5-10 minutes. A purple color will develop in the presence of nitrite. [1]5. Measurement: Read the absorbance of the plate at 540 nm using a microplate reader.

Data Analysis and Interpretation

  • Standard Curve: Subtract the absorbance of the 0 µM standard from all other standard readings. Plot the corrected absorbance vs. nitrite concentration (µM) and perform a linear regression to get the equation of the line (y = mx + c). [1]2. Calculate Nitrite Produced: Use the standard curve equation to convert the absorbance readings from the sample wells into nitrite concentrations.

  • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the following formula: [5] % Inhibition = [1 – (OD_Inhibitor – OD_Blank) / (OD_PositiveControl – OD_Blank)] x 100%

  • Determine IC50: Plot Percent Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to calculate the IC50 value. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

Troubleshooting and Experimental Considerations

  • Inhibitor Solubility: Ensure the inhibitor is fully dissolved in the assay buffer. If using a solvent like DMSO, keep the final concentration consistent across all wells and typically below 1% to avoid affecting enzyme activity. [1]* Enzyme Activity: NOS enzymes can be unstable. Keep the enzyme on ice at all times and avoid repeated freeze-thaw cycles. [10]Run a positive control in every experiment to ensure the enzyme is active.

  • Linear Range: The reaction should be terminated within the linear range of product formation. A time-course experiment is recommended during assay optimization.

  • Interference: Some compounds can interfere with the Griess reaction. To test for this, add the inhibitor to a known concentration of nitrite standard and check for any change in absorbance.

Conclusion

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide serves as a valuable tool for studying the function and regulation of Nitric Oxide Synthases. Its action as an L-arginine mimetic provides a clear mechanistic basis for its inhibitory effects. The protocol described here offers a robust and reproducible method for quantifying its inhibitory potency (IC50) against NOS isoforms. By carefully controlling experimental variables and understanding the biochemical principles, researchers can effectively utilize this compound to investigate the role of NO signaling in health and disease.

References

  • Di Costanzo, L., et al. (2010). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 53(18), 6843–6851. Available at: [Link]

  • Arigo Biolaboratories. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit Protocol. Retrieved from [Link]

  • Southan, G. J., et al. (1995). 2-Iminobiotin is an inhibitor of nitric oxide synthases. Biochemical and Biophysical Research Communications, 214(2), 524-530. Available at: [Link]

  • DIGIBUG. (n.d.). New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. Retrieved from [Link]

  • Han, H., et al. (2021). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry, 64(13), 9478–9493. Available at: [Link]

  • Smolecule. (2026, February). 2-aminoimidazole preliminary investigation studies. Retrieved from [Link]

  • de Oliveira, G. A., et al. (2017). Nitric Oxide Synthase Inhibitors. IntechOpen. Available at: [Link]

  • Cinelli, M. A., et al. (2020). Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627. Available at: [Link]

  • Fleming, E. M., et al. (2022). 2-Aminoimidazole-benzimidazole Conjugates Potentiate the Gram-Positive Selective Antibiotic Clarithromycin against Acinetobacter baumannii. ACS Infectious Diseases, 8(8), 1594-1606. Available at: [Link]

  • Whillans, D. W., & Whitwell, J. (1987). Properties of 2-hydroxylaminoimidazoles and Their Implications for the Biological Effects of 2-nitroimidazoles. Radiation Research, 110(2), 233-247. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values (mM) for the iNOS and nNOS inhibition by the four most potent derivatives. Retrieved from [Link]

  • Sureda, F. X., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives as potential antihypertensive agents. Journal of Medicinal Chemistry, 46(10), 1955-1962. Available at: [Link]

  • BioWorld. (2003, February 10). New inhibitors of iNOS with oral antiinflammatory activity identified at AstraZeneca. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitric oxide synthase. Retrieved from [Link]

  • Wentland, M. P., et al. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(8), 1482-1489. Available at: [Link]

  • Saczewski, F., et al. (2000). Synthesis, structure and antiaggregatory effects of some N-(4,5-dihydro-1H-imidazol-2-yl)indoles. Il Farmaco, 55(1), 56-64. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide

Executive Summary 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide (also known as 2-amino-2-imidazoline hydroiodide; MW: 210.02) is a cyclic guanidine analog widely utilized as a biochemical building block in proteomics res...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide (also known as 2-amino-2-imidazoline hydroiodide; MW: 210.02) is a cyclic guanidine analog widely utilized as a biochemical building block in proteomics research and drug development[1]. While the hydroiodide (HI) salt formulation stabilizes the highly basic 2-aminoimidazoline core, the compound remains susceptible to specific environmental stressors. This guide provides mechanistic insights into its degradation pathways and offers actionable troubleshooting protocols for researchers.

Mechanistic Insights: Stability & Degradation Pathways

As a Senior Application Scientist, it is critical to understand why a compound degrades to prevent it effectively. The degradation of 4,5-dihydro-1H-imidazol-2-ylamine hydroiodide is driven by two primary mechanisms:

1. Alkaline Hydrolysis (Ring Opening) The 2-aminoimidazoline core is highly basic, with a pKa typically ranging from 8.0 to 8.5 (analogous to related imidazoline derivatives like clonidine, pKa 8.05)[2]. At physiological pH (7.4) or lower, the compound is protonated and relatively stable. However, at pH > 8, the equilibrium shifts toward the neutral imino/amino tautomer. This deprotonation exposes the highly electrophilic C2 carbon of the imidazoline ring. Water or hydroxide ions nucleophilically attack this C2 position, cleaving the C-N bond[3]. This ring-opening hydrolysis forms N-(2-aminoethyl)urea, which can subsequently degrade into ethylenediamine, ammonia, and carbon dioxide[4].

2. Photo-Oxidation of the Counterion The hydroiodide (HI) counterion is highly sensitive to ultraviolet (UV) light and atmospheric oxygen. When exposed to light, the iodide ion (I⁻) undergoes photo-oxidation to form elemental iodine (I₂). This reaction not only compromises the stoichiometry of the salt but also introduces I₂, a strong oxidant that can react with biological targets in your assay or cause further oxidative degradation of the imidazoline core.

Visualizing the Degradation Pathways

DegradationPathways A 4,5-Dihydro-1H-imidazol-2-ylamine HI (Intact Salt) B Light / O2 Exposure (Iodide Oxidation) A->B C Alkaline pH / Moisture (Ring Hydrolysis) A->C D Free Iodine (I2) Formation (Yellow/Brown Discoloration) B->D E Nucleophilic Attack at C2 (Ring Opening) C->E F N-(2-aminoethyl)urea (+18 Da Mass Shift) E->F G Ethylenediamine + CO2 + NH3 (Complete Degradation) F->G

Caption: Degradation pathways of 4,5-Dihydro-1H-imidazol-2-ylamine HI via oxidation and hydrolysis.

Troubleshooting Guides & FAQs

Q: My lyophilized powder has turned from white to yellow/brown. Is it still viable for my assays? A: No. The discoloration is a direct visual indicator of iodide photo-oxidation to free iodine (I₂). Because iodine is a reactive oxidant, using this degraded batch will introduce artifacts into your proteomics or cell-based assays. Action: Discard the discolored batch. To prevent this, always store the powder in amber glass vials, desiccated, and purged with an inert gas (Argon or N₂).

Q: I am observing a +18 Da mass shift in my LC-MS analysis of the stock solution. What is happening? A: A mass shift of exactly +18.01 Da is the diagnostic signature of water addition via ring-opening hydrolysis[4]. The imidazoline ring has hydrolyzed to form N-(2-aminoethyl)urea. Action: This indicates that your solvent contains trace water. Ensure that the DMSO or DMF used for stock solutions is strictly anhydrous (water content < 0.005%). Do not store aqueous working solutions for more than 2-4 hours at room temperature.

Q: The compound loses potency during my 48-hour cell culture assay at pH 7.4, 37°C. How can I stabilize it? A: At pH 7.4 and 37°C, a small but significant fraction of the compound exists in its neutral, hydrolysis-susceptible state[2]. Prolonged incubation in aqueous media at elevated temperatures accelerates the nucleophilic attack on the C2 carbon[3]. Action: Prepare the compound immediately before use. For assays exceeding 12 hours, consider replenishing the compound periodically or setting up a continuous flow system if applicable.

Troubleshooting Workflow

TroubleshootingWorkflow Start Sample Quality Issue Detected Q1 Is the powder yellow/brown? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Path1 Photo-oxidation of HI salt. Action: Discard or re-crystallize. Store in amber vials. Yes1->Path1 Q2 Are there extra peaks in LC-MS? No1->Q2 Yes2 Yes Q2->Yes2 Path2 Check Mass Shift. If +18 Da: Hydrolysis. Action: Use anhydrous solvent. Yes2->Path2

Caption: Troubleshooting workflow for identifying and resolving sample degradation issues.

Standard Operating Procedures (SOPs)

SOP 1: Storage and Handling
  • Temperature & Moisture: Store the solid compound at -20°C in a desiccator containing active silica gel or Drierite. The salt is highly hygroscopic; moisture absorption will accelerate both hydrolysis and oxidation.

  • Light Protection: Keep the compound in amber glass vials or wrap clear vials completely in aluminum foil.

  • Inert Atmosphere: After opening the vial, purge the headspace with Argon or Nitrogen gas before resealing to displace atmospheric oxygen and moisture.

SOP 2: Preparation of Stock Solutions
  • Solvent Selection: Use only anhydrous DMSO or DMF (sealed under Argon). Do not use protic solvents (like methanol or water) for long-term stock storage.

  • Aliquoting: Prepare single-use aliquots (e.g., 10 mM or 50 mM) and freeze immediately at -80°C. Avoid repeated freeze-thaw cycles.

  • Buffer Addition: Dilute the stock into aqueous biological buffers (e.g., PBS, HEPES) immediately prior to the experiment. Do not attempt to adjust the pH of the concentrated stock solution.

Data Presentation

Table 1: Stability Matrix for 4,5-Dihydro-1H-imidazol-2-ylamine HI
Storage ConditionEnvironmentTemperatureEstimated Half-LifePrimary Degradation Pathway
Solid PowderDesiccated, Dark, Argon-20°C> 2 YearsNone (Stable)
Solid PowderRoom Air, Light25°C2 - 4 WeeksPhoto-oxidation (Iodide to I₂)
Anhydrous DMSODark, Sealed-80°C> 6 MonthsNone (Stable)
Aqueous Buffer (pH 7.4)Dark37°C24 - 48 HoursMild Hydrolysis
Aqueous Buffer (pH > 8.5)Dark25°C< 4 HoursRapid Ring-Opening Hydrolysis
Table 2: LC-MS Diagnostic Peaks (Positive Ion Mode)
Chemical SpeciesMolecular FormulaExpected m/z [M+H]⁺Diagnostic Significance
Intact 2-AminoimidazolineC₃H₇N₃86.07Target Compound (Free base)
N-(2-aminoethyl)ureaC₃H₉N₃O104.08Primary Hydrolysis Product (+18 Da)
EthylenediamineC₂H₈N₂61.08Secondary Degradation Product

References

  • Title: Hydrolysis Reaction Mechanism in Atrazine Metabolism and Prediction of Its Metabolites' Toxicities Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Clonidine | C9H9Cl2N3 | CID 2803 Source: PubChem - NIH URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Imidazoline Derivative Synthesis

Welcome to the technical support center for the synthesis and optimization of imidazoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of imidazoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of imidazoline chemistry. Imidazolines are not merely synthetic intermediates; they are privileged scaffolds in medicinal chemistry and materials science, found in pharmaceuticals, catalysts, and corrosion inhibitors.[1][2][3][4] However, their synthesis can present unique challenges, from low yields to difficult purifications.

This resource addresses common experimental hurdles through a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to rationalize and optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the strategic choices in imidazoline synthesis.

Q1: What are the most common starting materials for synthesizing the 2-imidazoline ring?

The most prevalent and versatile methods for constructing the 2-imidazoline core involve the cyclocondensation of a 1,2-diamine, typically ethylenediamine, with a suitable electrophilic precursor.[5] The choice of precursor dictates the reaction conditions:

  • Aldehydes: A widely used method involving oxidative cyclization. Various oxidants like iodine, N-Bromosuccinimide (NBS), or even hydrogen peroxide can be employed.[5][6] This route is often high-yielding and tolerant of diverse functional groups.

  • Nitriles & Esters: These represent a classical and robust approach, often requiring higher temperatures or Lewis acid catalysis to drive the condensation and cyclization.[5]

  • Carboxylic Acids: Primarily used for fatty imidazolines in industrial applications, this reaction involves heating a fatty acid with a diamine (like diethylenetriamine) at high temperatures (150-230°C) to first form an amide, which then cyclizes to the imidazoline upon further heating and removal of water.[7][8]

Q2: How do I choose between conventional heating and microwave irradiation?

The choice depends on your scale, substrate sensitivity, and desired reaction time.

  • Conventional Heating: Offers precise temperature control and is easily scalable from milligrams to kilograms. However, it can lead to longer reaction times and potentially more side product formation due to prolonged exposure to high temperatures.

  • Microwave Irradiation: Significantly accelerates reaction rates by efficiently coupling with polar molecules in the reaction mixture, leading to rapid, uniform heating.[9] This often results in cleaner reactions, higher yields, and drastically reduced reaction times (minutes vs. hours).[9][10] It is particularly advantageous for high-throughput screening and initial optimization studies. However, scalability can be a concern, and thermal runaway must be carefully managed.

Q3: What role do transition metal catalysts play in modern imidazoline synthesis?

Transition metal catalysts, particularly those based on palladium, copper, and iron, have opened new avenues for synthesizing complex and highly functionalized imidazolines.[11][12] They enable reactions that are otherwise difficult or impossible:

  • Palladium-Catalyzed Reactions: Facilitate cross-coupling reactions, such as the direct C-H arylation of a pre-formed imidazoline ring, allowing for late-stage functionalization.[10]

  • Copper-Catalyzed Reactions: Can be used for C-H amination of N-alkylamidines to form the imidazoline ring.[6]

  • Iron-Catalyzed Reactions: Have been shown to promote novel multicomponent redox reactions, providing unique mechanistic pathways to imidazoline formation that differ from classical Lewis acid catalysis.[13]

Section 2: Troubleshooting Guide

This guide addresses specific, common problems encountered during imidazoline synthesis in a practical Q&A format.

Q4: My reaction yield is consistently low or zero. What are the primary factors to investigate?

Low yield is a multifaceted problem. A systematic approach is crucial for diagnosis.[14] The following workflow can help pinpoint the issue.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Quality - Purity of Starting Materials - Activity of Oxidant/Catalyst - Anhydrous Solvents? Start->Check_Reagents First Step Check_Conditions Review Reaction Conditions - Temperature Correct? - Inert Atmosphere Maintained? - Correct Stoichiometry? Check_Reagents->Check_Conditions Reagents OK Optimize Systematic Optimization Check_Reagents->Optimize Impure/Degraded Check_Side_Rxns Analyze Crude Mixture (TLC, LC-MS) - Starting Material Unchanged? - New Spots/Peaks Visible? Check_Conditions->Check_Side_Rxns Conditions OK Check_Conditions->Optimize Conditions Incorrect Check_Side_Rxns->Optimize Side Reactions/ No Conversion Parameter_Relationships Yield Yield & Purity Temperature Temperature Yield->Temperature Affects Rate & Side Reactions Solvent Solvent Yield->Solvent Affects Solubility & Reactivity Catalyst Catalyst/Reagent Yield->Catalyst Affects Rate & Mechanism Time Reaction Time Yield->Time Affects Conversion & Decomposition Temperature->Solvent Temperature->Time Catalyst->Solvent

Sources

Troubleshooting

How to prevent byproduct formation in guanidine synthesis

Welcome to the Technical Support Center for Guanidine Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic complexities of guanylation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Guanidine Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic complexities of guanylation. Synthesizing the guanidinium ion—a critical motif for molecular recognition and a core pharmacophore in numerous FDA-approved drugs—often presents challenges such as over-alkylation, incomplete conversion, and the formation of urea derivatives[1][2].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield, byproduct-free guanidine synthesis.

Diagnostic Workflow for Byproduct Resolution

Before diving into specific chemical interventions, use the diagnostic decision tree below to match your analytical observations (LC-MS, IR, TLC) with the appropriate mechanistic solution.

GuanidineTroubleshooting Start Reaction Analysis: Identify Byproduct B1 Over-guanylation (Biguanide Formation) Start->B1 LC-MS: +[M+Gu] B2 Urea Derivatives (Hydrolysis Products) Start->B2 IR: C=O stretch B3 Incomplete Conversion (Unreacted Amine) Start->B3 TLC: Stalled reaction S1 Implement Protecting Groups (e.g., Di-Boc, Cbz) B1->S1 Steric/Electronic Deactivation S2 Enforce Anhydrous Conditions & Molecular Sieves B2->S2 Prevent C=N Hydration S3 Add Thiophilic Promoters (Hg2+, Cu2+, or EDCI) B3->S3 If using thioureas S4 Utilize Metal Catalysts (e.g., ZnEt2, Lanthanides) B3->S4 If using carbodiimides

Diagnostic workflow for identifying and resolving common guanidine synthesis byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing over-guanylation (biguanide formation) in my reaction, and how can I prevent it? Causality: Guanidine is a highly basic (pKa ~12.5) and nucleophilic functional group[3]. When an unprotected amine is guanylated, the newly formed guanidine product can compete with the remaining starting amine to attack the electrophilic guanylating agent, leading to multiple substitutions and biguanide byproducts. Solution: The most robust strategy is to utilize di-acylated or di-protected guanylating agents[1]. Reagents such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine or di-Boc-S-methylisothiourea ensure that the resulting guanidine is sterically hindered and electronically deactivated, entirely preventing further nucleophilic attack[4]. Once isolated, the Boc or Cbz groups can be quantitatively removed under standard acidic conditions (e.g., TFA/DCM).

Q2: My thiourea-based guanylation is stalling, yielding unreacted amines and unidentified side products. What is the mechanism here? Causality: Thioureas are stable precursors that must be activated to become competent electrophiles—typically proceeding via a highly reactive carbodiimide intermediate. If the activation is sluggish, the nucleophilic amine may degrade, or competitive decomposition of the carbodiimide intermediate occurs before the amine can attack[3]. Solution: You must introduce a thiophilic metal salt (e.g., HgCl₂, CuCl₂) or a potent coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to accelerate desulfurization[3]. Pro-Tip: If using di-Boc protected thiourea with hindered amines, switch your solvent from DMF to methylene chloride (DCM). In DCM, the reaction is heterogeneous, resulting in a slower, controlled release of the di-Boc carbodiimide. This minimizes intermediate decomposition and maximizes consumption by less reactive amines[3].

Q3: I am using carbodiimides for direct guanylation, but I am isolating significant amounts of urea derivatives. How do I stop this? Causality: Carbodiimides are exceptionally sensitive to moisture. The presence of trace water leads to the hydration of the C=N double bond, yielding unreactive urea byproducts. Furthermore, the direct guanylation of secondary or aromatic amines with carbodiimides is thermodynamically challenging without a catalyst due to their decreased nucleophilicity[5]. Solution: First, enforce strict anhydrous conditions using flame-dried glassware and molecular sieves. Second, utilize catalytic guanylation to lower the activation energy. Commercially available ZnEt₂ or simple lanthanide amides act as excellent catalysts. ZnEt₂ forms a zinc alkyl-amido species that facilitates rapid nucleophilic addition to the carbodiimide, followed by amine protonolysis, eliminating the need for harsh, byproduct-inducing conditions[2][6].

Quantitative Performance of Guanylating Agents

To aid in experimental design, the following table summarizes the quantitative performance, required activation, and byproduct risks associated with standard guanylation strategies.

Guanylation ReagentTarget Amine ProfileCatalyst / PromoterOptimal ConditionsTypical YieldPrimary Byproduct Risk
Di-Boc-S-Me-pseudothiourea Primary AliphaticHg(II) or Cu(II)DCM, 2–4 h>85%Desulfurization toxicity / heavy metal contamination[1]
Di-Boc-thiourea Secondary / HinderedEDCIDCM, 48 h80–90%Urea derivatives (if moisture is present)[3]
Carbodiimides Aromatic AminesZnEt₂THF/Toluene, 60°C, 2 h>90%Unreacted starting material (if uncatalyzed)[2][6]
Potassium Cbz-cyanamide Primary AliphaticTMS-ClAcetonitrile, 1.5 h60–75%Biguanides (if stoichiometry is uncontrolled)[1][4]

Standard Operating Procedure: Synthesis of Mono-Cbz Protected Guanidines

This protocol utilizes potassium carbobenzyloxycyanamide. It is designed as a self-validating system , meaning visual cues at each step confirm mechanistic progression, ensuring you do not proceed if a byproduct pathway has been triggered[1][4].

Reagents Required:

  • Potassium carbobenzyloxycyanamide (1.0 equiv)

  • Trimethylsilyl chloride (TMS-Cl) (1.10 equiv)

  • Target Amine (e.g., Benzylamine) (1.10 equiv)

  • Anhydrous Acetonitrile and Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a single-necked round-bottomed flask equipped with a magnetic stirring bar. Place under a strict nitrogen atmosphere to prevent urea byproduct formation.

  • Reagent Suspension: Charge the flask with potassium carbobenzyloxycyanamide and anhydrous acetonitrile (0.3 M concentration). Stir vigorously for 15 minutes.

    • Self-Validation Check: The mixture should appear as a fine suspension. Clumping indicates moisture ingress.

  • Activation (Silylation): Add TMS-Cl dropwise via syringe over 10 minutes. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution must become milky . This visual change confirms the successful generation of the highly reactive N-silylcarbodiimide intermediate[1]. If the solution remains clear, the TMS-Cl has degraded; halt the reaction.

  • Guanylation: Add the target amine in a single portion. Stir for 1 hour.

    • Self-Validation Check: The solution will immediately become more opaque, confirming the nucleophilic displacement of the silyl group and the formation of the guanidine core[1].

  • Workup & Purification: Transfer the reaction flask to a rotary evaporator and concentrate to dryness. Slurry the resulting solid in DCM. Wash the organic phase with 1M Na₂CO₃, followed by saturated NaCl.

    • Mechanistic Note: The basic Na₂CO₃ wash is critical. It neutralizes and removes any unreacted cyanamide and acidic byproducts, preventing degradation of the Cbz-guanidine during storage[4].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, decant, and remove the solvent under reduced pressure to yield the protected guanidine.

References

  • Preparation of Mono-Cbz Protected Guanidines - Organic Syntheses. Organic Syntheses, Inc.
  • Preparation of Mono-Cbz Protected Guanidines - PMC. National Institutes of Health (NIH).
  • ChemComm - RSC Publishing. The Royal Society of Chemistry.
  • Recent developments in guanylating agents. Arkivoc.
  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics - ACS Publications.
  • Highly Atom Efficient Guanylation of both Aromatic and Secondary Amines Catalyzed by Simple Lanthanide Amides. The Journal of Organic Chemistry - ACS Publications.
  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC. National Institutes of Health (NIH).

Sources

Reference Data & Comparative Studies

Validation

Replicating published results for 4,5-Dihydro-1H-imidazol-2-ylamine synthesis

Replicating Published Results for 4,5-Dihydro-1H-imidazol-2-ylamine Synthesis: A Comparative Guide The synthesis of 4,5-dihydro-1H-imidazol-2-ylamine (commonly known as 2-amino-2-imidazoline) is a critical foundational w...

Author: BenchChem Technical Support Team. Date: March 2026

Replicating Published Results for 4,5-Dihydro-1H-imidazol-2-ylamine Synthesis: A Comparative Guide

The synthesis of 4,5-dihydro-1H-imidazol-2-ylamine (commonly known as 2-amino-2-imidazoline) is a critical foundational workflow in medicinal chemistry. As the core pharmacophore for numerous α2​ -adrenoceptor agonists (such as clonidine analogs) and a versatile ligand in coordination chemistry, securing a high-yield, scalable, and safe synthetic route is paramount.

Historically, replicating published yields for this compound has been notoriously difficult due to competing side reactions (such as the formation of acyclic diguanidines) and the reliance on highly toxic electrophiles. This guide objectively evaluates the four primary synthetic pathways, analyzing the mechanistic causality behind their performance to help you select and execute the optimal protocol for your laboratory.

Mechanistic Pathway Analysis

The fundamental challenge in synthesizing 2-amino-2-imidazoline lies in controlling the nucleophilic attack of ethylenediamine (EDA). Because EDA is a potent bis-nucleophile, reacting it with standard cyanation agents often leads to runaway polymerization or double-addition products rather than the desired cyclization.

ReactionPathways EDA Ethylenediamine (EDA) BrCN Cyanogen Bromide Route EDA->BrCN + BrCN SMT S-Methylisothiouronium Route EDA->SMT + S-methylisothiouronium Cyanamide Cyanamide + Tosylate Route EDA->Cyanamide + TsOH, then Cyanamide Thiourea 2-Imidazolidinethione Acyl Acylated 2-Thio Route Thiourea->Acyl 1. MeI 2. Ac2O Target 4,5-Dihydro-1H-imidazol-2-ylamine BrCN->Target Moderate Yield High Toxicity SMT->Target Poor Yield (<20%) Side Reactions Cyanamide->Target 50-65% Yield Controlled Monoprotonation Acyl->Target >85% Yield Superior Leaving Group

Fig 1: Comparative synthetic pathways for 4,5-Dihydro-1H-imidazol-2-ylamine.

  • The Cyanogen Bromide Route: Direct electrophilic cyanation of EDA using BrCN. While mechanistically straightforward, BrCN is highly toxic, and the reaction suffers from moderate yields due to competing bis-cyanation.

  • The S-Methylisothiouronium Route: Reacting EDA with S-methylisothiouronium sulfate. This route routinely fails to replicate well, often yielding <20% of the target compound because the intermediate preferentially forms ethylenediguanidine rather than undergoing thermal cyclization[1].

  • The Cyanamide-Tosylate Route: A significant optimization developed by Adcock et al. By converting EDA to a mono-tosylate salt, one amine is deactivated, directing cyanamide addition exclusively to the free amine, followed by successful cyclization[1].

  • The Acylated 2-Thio Intermediate Route: The modern industrial standard. Instead of using EDA, this route builds the amine onto a pre-formed imidazoline ring. Acylating a 2-thiomethyl-2-imidazoline intermediate hyper-activates the C2 position, allowing for rapid, high-yield displacement by an amine source[2],[3].

Quantitative Performance Matrix

Synthesis PathwayPrimary ReagentsTypical YieldScalabilitySafety / Toxicity Profile
Classical Cyanation EDA, Cyanogen Bromide40–55%LowHigh Risk (BrCN is highly toxic)
Isothiouronium Salt EDA, S-methylisothiouronium sulfate< 20%LowModerate (Mercaptan byproduct)
Cyanamide-Tosylate EDA mono-tosylate, Cyanamide50–65%ModerateModerate
Acylated 2-Thio Acylated 2-thiomethyl-2-imidazoline, Amine85–95%HighLow

Self-Validating Experimental Protocols

To ensure reproducibility, the two most viable methods (Cyanamide-Tosylate and Acylated 2-Thio) are detailed below. Both protocols are designed as self-validating systems, incorporating specific quality control checkpoints to verify mechanistic progression.

Protocol A: The Cyanamide-Tosylate Route

Reference Grounding: Adcock et al. (1961)[1]

Causality & Design: To prevent the formation of unwanted ethylenediguanidine, EDA must be electronically and sterically modulated. By introducing exactly one equivalent of p-toluenesulfonic acid, EDA is converted into a mono-toluene-p-sulfonate salt. This monoprotonation protects one terminus, ensuring that cyanamide only reacts with the remaining free amine. Subsequent heating drives the loss of ammonia, forcing ring closure.

Step-by-Step Workflow:

  • Salt Formation: Dissolve 1.0 equivalent of ethylenediamine in absolute ethanol. Cool to 0°C. Slowly add 1.0 equivalent of p-toluenesulfonic acid dropwise with vigorous stirring to form the mono-tosylate salt.

  • Cyanation: To the aqueous/ethanolic solution of the mono-tosylate, add 1.0 equivalent of cyanamide.

  • Cyclization: Heat the mixture to reflux (approx. 100°C) for 48 hours. The intermediate 2-guanidinoethylamine will thermally cyclize into the imidazoline ring.

  • Isolation: Cool the mixture and pass it through an Amberlite IRA-400 (OH⁻) ion-exchange resin column to liberate the free base from the tosylate counter-ion.

  • Validation & Quality Control:

    • Derivatization Check: Isolate a small aliquot and treat with picric acid. The resulting 2-amino-2-imidazoline picrate salt must exhibit a sharp melting point at 195°C[1].

    • Spectroscopy: FTIR should confirm a strong C=N stretching frequency at ~1650 cm⁻¹.

Protocol B: The Acylated 2-Thio Intermediate Route

Reference Grounding: Gluchowski / European Patent Office[2],[3]

Causality & Design: Direct displacement of a methylthio group by an amine is notoriously sluggish and requires harsh, yield-destroying conditions. This protocol circumvents that barrier via orthogonal activation. By acylating the N1 position of the imidazoline ring, electron density is sharply withdrawn from the C2 position. This dramatically increases the electrophilicity of C2, turning the methylthio group into a superior leaving group and allowing for rapid coupling at room temperature[3].

Step-by-Step Workflow:

  • Thioetherification: Suspend 2-imidazolidinethione in acetone, add 1.1 equivalents of methyl iodide, and reflux for 2 hours. Evaporate to yield 2-methylthio-2-imidazoline hydroiodide.

  • Acylation (One-Pot Activation): Dissolve the intermediate in dichloromethane. Add 2.5 equivalents of triethylamine, cool to 0°C, and add 1.2 equivalents of acetic anhydride ( Ac2​O ). Stir for 1 hour to form the highly reactive 1-acetyl-2-methylthio-2-imidazoline[2].

  • Coupling: Add an ammonia source (e.g., ammonium acetate) or your desired primary amine directly to the mixture in the presence of a proton source (acetic acid). Stir at room temperature for 4-6 hours.

  • Deprotection & Precipitation: The acetyl group is highly labile and is cleaved during a basic aqueous workup (1N NaOH). The 4,5-dihydro-1H-imidazol-2-ylamine free base will precipitate directly from the organic layer, avoiding complex extraction procedures[3].

  • Validation & Quality Control:

    • TLC Monitoring: The acylated intermediate is highly UV-active. Coupling is complete when this UV-active spot fully disappears.

    • NMR Verification: 1H -NMR ( D2​O ) must show a sharp singlet at ~3.5 ppm (4H, integrating for the −CH2​−CH2​− ring protons) and the complete absence of the acetyl methyl protons at ~2.1 ppm, confirming successful deprotection.

References

  • Adcock, B., Lawson, A., & Miles, D. H. (1961). 1014. 2-Amino-2-imidazolines and 2-amino-2-oxazolines. Journal of the Chemical Society (Resumed), 5120-5127. URL: [Link]

  • Gluchowski, C. (1998). Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives. World Intellectual Property Organization, WO1998023595A1.
  • Gluchowski, C. (1999). Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives. European Patent Office, EP0944603B1.

Sources

Comparative

Comparative study of imidazoline vs guanidinium compounds in biological assays

Comparative Study of Imidazoline vs. Guanidinium Compounds in Biological Assays: A Technical Guide for Target Differentiation Executive Summary In the landscape of drug development, compounds containing imidazoline and g...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Imidazoline vs. Guanidinium Compounds in Biological Assays: A Technical Guide for Target Differentiation

Executive Summary

In the landscape of drug development, compounds containing imidazoline and guanidinium pharmacophores are frequently investigated for their diverse cardiovascular, metabolic, and neurological effects. Historically, these two structural analogs were grouped together due to their shared ability to cross-react with α2​ -adrenergic receptors ( α2​ -AR). However, modern pharmacology has identified distinct non-adrenergic targets—termed Imidazoline/Guanidinium Receptive Sites (IGRS) or Imidazoline Binding Sites (IBS).

As a Senior Application Scientist, I have designed this guide to provide researchers with a rigorous, self-validating framework for differentiating the biological activity of imidazoline and guanidinium compounds. By understanding the physicochemical causality behind their behavior, scientists can design more accurate radioligand binding and functional enzymatic assays.

Physicochemical Foundations & Causality in Assay Design

The fundamental differences in how these compounds behave in biological assays stem directly from their protonation states and membrane permeability.

  • Guanidinium Compounds: The planar, Y-shaped guanidinium moiety is exceptionally basic. Recent NMR and potentiometric studies have1[1]. Causality in Assay Design: Because it is permanently protonated and cationic at physiological pH (7.4), guanidinium cannot passively diffuse across lipid bilayers. Assays targeting intracellular domains (like mitochondrial MAO) must therefore utilize isolated membrane preparations or permeabilized cells to ensure the compound reaches its target.

  • Imidazoline Compounds: Imidazolines typically exhibit lower pKa values (8.5 – 10.5). While predominantly protonated at pH 7.4, a biologically relevant fraction remains neutral. Causality in Assay Design: This neutral fraction grants imidazolines higher lipophilicity, allowing them to penetrate intact cells. Consequently, imidazolines are highly effective in whole-cell functional assays, such as2[2].

Target Landscape: Adrenergic vs. IGRS

Both classes of compounds exhibit complex polypharmacology. To isolate specific effects, assays must be designed to differentiate between the following targets:

  • α2​ -Adrenergic Receptors: Activated by catecholamines, imidazolines, and guanidiniums.

  • I1 Receptors: Preferentially bind imidazolines (e.g., clonidine) over guanidiniums, and are 3[3].

  • I2 Receptors: Exhibit high affinity for both imidazolines (idazoxan, BU224) and guanidiniums (guanabenz). I2 sites have been identified as4[4].

TargetLandscape Ligand Imidazoline / Guanidinium Pharmacophore Alpha2 α2-Adrenergic Receptor (Catecholamine Sensitive) Ligand->Alpha2 Direct Agonism/ Antagonism IGRS Imidazoline Binding Sites (Non-Adrenergic) Ligand->IGRS Allosteric/ Distinct Binding I1 I1 Subtype (Clonidine Preferring) IGRS->I1 I2 I2 Subtype (MAO Associated) IGRS->I2

Pharmacological divergence of imidazoline and guanidinium across adrenergic and IGRS targets.

Comparative Biological Assays & Quantitative Data

To benchmark novel compounds, researchers rely on a combination of radioligand displacement and functional readouts. The table below summarizes the quantitative performance of representative compounds across standard biological assays.

Table 1: Representative Binding Affinities and Functional Effects

Compound ClassRepresentative DrugPrimary TargetAssay MethodologyQuantitative Readout
Imidazoline ClonidineI1 ReceptorRadioligand Binding ([3H]clonidine)High Affinity: Kd​ ~ 38 nM[2]
Imidazoline IdazoxanI2 / α2​ -ARRadioligand Binding ([3H]idazoxan)High Affinity: Ki​ ~ 10-20 nM[5]
Guanidinium GuanabenzI2 (MAO-B)Enzyme Inhibition AssayPotent Inhibition: Ki​ ~ 1-10 nM[3]
Guanidinium AmilorideK(ATP) ChannelsPatch-Clamp (Pancreatic B-cells)Incomplete/Partial Inhibition[2]

Self-Validating Experimental Protocols

Protocol A: Radioligand Competition Binding Assay for IGRS Differentiation

Objective: Determine the binding affinity of novel compounds for non-adrenergic IGRS while explicitly excluding α2​ -AR interference.

  • Membrane Preparation: Isolate rabbit kidney or human liver membranes. Resuspend in an incubation buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl 2​ , and 2 mM EGTA.

    • Causality: Mg 2+ stabilizes the membrane fragments and maintains the receptor in a high-affinity conformation suitable for binding[5].

  • Adrenergic Masking (Critical Step): Pre-incubate the membranes with 10 µM (-)-epinephrine or 1 µM rauwolscine.

    • Self-Validation Checkpoint: Because 5[5], saturating the adrenergic sites with a catecholamine ensures that the radioligand subsequently added will only label the distinct IGRS proteins.

  • Radioligand Addition: Add 2 nM [3H]idazoxan.

  • Competitor Titration: Introduce the test imidazoline or guanidinium compound across a 10-point concentration gradient (0.1 nM to 100 µM).

  • Incubation & Filtration: Incubate for 45 min at 25°C. Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

Protocol B: Functional MAO-B Enzymatic Inhibition Assay

Objective: Assess if binding to the I2 allosteric site translates to functional enzyme inhibition.

  • Enzyme Source: Dilute human liver membranes (30 µg protein/tube) in 100 mM sodium phosphate buffer (pH 7.4).

  • Compound Pre-incubation: Incubate membranes with test compounds (or buffer control) for 10 min at 24°C.

    • Causality: Imidazolines and guanidiniums bind to an3[3]. This pre-incubation is mandatory to allow the allosteric conformational shift to occur before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding 10 mM [14C]phenylethylamine (14 mCi/mmole), a selective MAO-B substrate.

  • Internal Control: Run a parallel assay using 100 µM Ro 16-6491.

    • Self-Validation Checkpoint: Ro 16-6491 is a selective MAO-B catalytic inhibitor[3]. It defines the threshold for 100% specific enzyme inhibition. If this control fails to abolish activity, off-target enzymatic oxidation is occurring.

  • Termination & Extraction: Stop the reaction after 20 minutes and extract the radioactive oxidized product into an organic solvent phase.

  • Readout: Quantify the organic phase via liquid scintillation.

MAO_Assay Membrane Human Liver Membranes (MAO-B) PreIncubate Pre-incubate with Test Compound Membrane->PreIncubate 30 µg protein Substrate Add [14C]PEA Substrate PreIncubate->Substrate 10 min, 24°C Reaction Enzymatic Oxidation Substrate->Reaction Initiate Detect Liquid Scintillation Quantification Reaction->Detect Stop & Extract

Step-by-step functional workflow for the MAO-B enzymatic inhibition assay.

Conclusion & Strategic Recommendations

When developing novel therapeutics, the choice between an imidazoline and a guanidinium scaffold should be dictated by the target's subcellular localization. If the target is an intracellular I2 site (e.g., MAO-B), the lower pKa of the imidazoline ring provides superior membrane penetrance in vivo. Conversely, if the goal is to target extracellular domains while minimizing off-target intracellular toxicity, the permanently protonated guanidinium moiety offers a distinct pharmacokinetic advantage. Assays must be rigorously controlled with masking agents (like rauwolscine) to ensure that the observed affinities are genuinely IGRS-mediated and not artifacts of adrenergic cross-reactivity.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide

Title: Comprehensive Safety and Operational Protocol for 4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide Executive Summary & Hazard Profile As a Senior Application Scientist, I approach laboratory safety not as a checklist...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Protocol for 4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide

Executive Summary & Hazard Profile As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a self-validating system of chemical logic. 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide (CAS: 65767-07-9), also known as 2-Amino-2-imidazoline hydroiodide, is a highly specific biochemical reagent frequently utilized in proteomics research and targeted organic synthesis [1].

While the hydroiodide counterion stabilizes the imidazoline ring to maintain its shelf life as a crystalline solid, it also introduces specific physicochemical hazards. Upon exposure to ambient moisture or mucosal membranes, the compound dissolves and induces localized pH shifts, leading to its classification as a primary irritant [2]. Understanding these mechanisms is critical for designing an effective personal protective equipment (PPE) and handling strategy.

Table 1: Quantitative Data and Hazard Thresholds

Property / MetricValue / Specification
Chemical Name 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide
CAS Registry Number 65767-07-9
Molecular Formula C3​H7​N3​⋅HI
Molecular Weight 210.02 g/mol [1]
Physical State Solid (Crystalline Powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation) [2]

Mandatory Personal Protective Equipment (PPE) Systems

To establish a fail-safe operational environment, your PPE selection must be directly driven by the compound's specific hazard codes.

  • Dermal Protection (Gloves):

    • Requirement: 100% Nitrile examination gloves (minimum thickness: 0.11 mm). Double-gloving is strongly recommended during bulk transfers.

    • Causality: Latex gloves are highly porous to many organic derivatives and degrade rapidly under localized acidic or basic stress. Nitrile provides a superior, non-porous chemical barrier against the hydroiodide salt, effectively neutralizing the H315-designated skin irritation hazard.

  • Ocular Protection:

    • Requirement: ANSI Z87.1-compliant, tight-fitting chemical safety goggles.

    • Causality: Standard safety glasses with side shields are structurally insufficient for this compound. The H319 (serious eye irritation) designation requires a complete seal around the eyes. Fine, airborne crystalline dust generated during weighing can easily bypass standard glasses, dissolve in the tear film, and cause severe ocular damage.

  • Respiratory Protection & Engineering Controls:

    • Requirement: Handling must occur strictly within a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.

    • Causality: The H335 (respiratory irritation) hazard stems from the micro-particulate nature of the powder. A fume hood operating at a face velocity of 80–100 feet per minute (fpm) creates a negative pressure vector that pulls aerosolized dust away from the operator's breathing zone, eliminating the inhalation risk at the source.

  • Body Protection:

    • Requirement: Flame-retardant or standard Tyvek laboratory coat with knit cuffs.

    • Causality: Knit cuffs provide a seamless, overlapping interface with the nitrile gloves, eliminating exposed skin at the wrists—a common vector for accidental chemical contact during reaching motions inside a fume hood.

Experimental Workflow and Handling Protocol

Do not merely execute steps; verify the integrity of your environment at each phase to ensure a self-validating safety loop.

Step 1: Environmental Verification Check the fume hood monitor to ensure the face velocity is between 80 and 100 fpm. Validation: A functioning hood is your primary defense against H335 inhalation hazards.

Step 2: Enclosed Weighing Place an analytical balance inside the fume hood. Tare a static-free weighing boat. Carefully transfer the 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide using a stainless steel micro-spatula. Causality: Stainless steel prevents static buildup, which would otherwise cause the fine powder to repel, aerosolize, and contaminate the workspace.

Step 3: In-Situ Solubilization Before removing the compound from the fume hood, dissolve the weighed solid in your target reaction solvent (e.g., purified water or a compatible organic solvent) inside a sealed volumetric flask or vial. Causality: Converting the hazardous dust into a stable liquid solution completely eliminates the risk of airborne particulate exposure during transit to the laboratory bench.

Step 4: Decontamination Wipe down the balance, spatulas, and fume hood surface with a damp, disposable paper towel. Causality: Dry sweeping or brushing will re-aerosolize the irritant powder. A damp towel captures the hydroiodide salt via dissolution, safely trapping it for disposal.

PPE_Workflow A 1. Fume Hood Preparation Verify face velocity (80-100 fpm) B 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat A->B C 3. Material Weighing Use enclosed analytical balance B->C D 4. Solubilization Dissolve salt to prevent dust C->D E 5. Decontamination Wet-wipe surfaces, doff PPE D->E

Operational workflow for safe handling of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide.

Spill Response and Waste Disposal Plan

Immediate Spill Response If a spill occurs outside the fume hood, immediately evacuate personnel from the vicinity to prevent inhalation of the dust. Don the mandatory PPE (including an N95/P100 respirator if outside engineering controls). Never dry sweep. Cover the spill with damp absorbent pads to suppress dust formation, carefully scoop the material into a chemically resistant, sealable container, and wash the affected surface thoroughly with soap and water to neutralize residual acidity.

Waste Segregation and Disposal The presence of the hydroiodide counterion dictates strict disposal parameters:

  • Halogenated Waste Segregation: All solutions and contaminated consumables containing 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide must be disposed of in dedicated Halogenated Waste containers.

  • Causality & Chemical Incompatibility: Iodide ( I− ) is highly susceptible to oxidation. If iodide-containing waste is inadvertently mixed with strong oxidizing agents (such as hydrogen peroxide, nitric acid, or bleach) in a general waste carboy, an exothermic redox reaction will occur. This reaction rapidly generates toxic, volatile iodine gas ( I2​ ), which can over-pressurize the container and pose a severe inhalation hazard to the entire laboratory.

References

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
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